3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile
Description
Properties
IUPAC Name |
3-(2,3-dimethylindol-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-10-11(2)15(9-5-8-14)13-7-4-3-6-12(10)13/h3-4,6-7H,5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOGDYFHVOLNEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CCC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400304 | |
| Record name | 2,3-Dimethylindole-1-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26019-47-6 | |
| Record name | 2,3-Dimethylindole-1-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile
Introduction: Unveiling the Profile of a Novel Indole Derivative
3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile represents a unique molecular scaffold within the vast and pharmacologically significant family of indole derivatives. The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents and natural products.[1][2] The strategic incorporation of dimethyl substitution on the indole ring and a propanenitrile chain at the N-1 position suggests a molecule designed with specific steric and electronic properties. These modifications can significantly influence its biological activity, metabolic stability, and pharmacokinetic profile.[3][4]
This guide provides a comprehensive framework for the detailed physicochemical characterization of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile. As this is a compound of specific interest, readily available public data is scarce. Therefore, this document serves as both a repository of its fundamental molecular properties and a detailed methodological guide for researchers to determine its key physicochemical parameters. The protocols described herein are designed to be self-validating and are grounded in established principles of chemical analysis, providing a robust foundation for drug discovery and development professionals.
Molecular and Structural Characteristics
A thorough understanding of a compound's physicochemical nature begins with its fundamental molecular and structural attributes. These properties are the foundation upon which its biological and chemical behavior is built.
1.1. Chemical Structure
The chemical structure of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile is depicted below:
1.2. Core Molecular Properties
The foundational properties of the molecule are summarized in the table below. These values are calculated based on its chemical formula, C13H14N2.
| Property | Value | Source |
| Molecular Formula | C13H14N2 | Calculated |
| Molecular Weight | 198.27 g/mol | Calculated[5] |
| Exact Mass | 198.1157 g/mol | Calculated[5] |
| Topological Polar Surface Area (TPSA) | 28.72 Ų | Predicted (based on similar structures)[6] |
| Predicted LogP | ~2.9 - 3.5 | Predicted (based on similar structures)[6][7] |
Lipophilicity: The Gateway to Biological Membranes
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[3] It governs the molecule's ability to traverse cellular membranes and interact with biological targets.
2.1. Experimental Determination of LogP: The Shake-Flask Method
The shake-flask method remains a gold standard for its direct and accurate measurement of a compound's partitioning behavior.[8]
Protocol:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.
-
Standard Solution Preparation: Prepare a stock solution of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a clean flask, combine a known volume of the n-octanol stock solution with an equal volume of pre-saturated water.
-
Equilibration: Stopper the flask and shake it gently for a defined period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Analysis: Carefully remove an aliquot from each layer and determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[8]
Diagram of the Shake-Flask Method Workflow
Caption: Workflow for LogP determination using the shake-flask method.
Aqueous Solubility: A Prerequisite for Bioavailability
Aqueous solubility is a fundamental property that dictates the dissolution rate and subsequent absorption of a compound in the gastrointestinal tract. Poor solubility is a common hurdle in drug development.[9]
3.1. Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for lead optimization. The shake-flask method is also a reliable approach here.[9]
Protocol:
-
Sample Preparation: Add an excess amount of solid 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by filtration or high-speed centrifugation.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC with a calibration curve).
-
Data Reporting: Express the solubility in units such as mg/mL or µM.
Diagram of the Thermodynamic Solubility Workflow
Caption: Workflow for determining thermodynamic solubility.
Acidity/Basicity (pKa): Understanding Ionization State
The acid dissociation constant (pKa) defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms. This is critical as the ionization state affects solubility, permeability, and target binding. The indole nitrogen is very weakly basic, and the nitrile group is not typically considered basic in a biological pH range. The primary focus for pKa determination would be to confirm the lack of significant ionization within the physiological pH range.
4.1. Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of a compound.[8]
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile in a suitable solvent system (e.g., a co-solvent with water if aqueous solubility is low).
-
Titration Setup: Use a calibrated pH meter with a suitable electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the compound has been neutralized.[8]
Diagram of the Potentiometric Titration Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Chemical Stability: Ensuring Integrity Over Time
Stability testing is essential to determine the shelf-life of a compound and to identify potential degradation products.[2][10]
5.1. Protocol for Accelerated Stability Studies
Accelerated stability studies expose the compound to elevated stress conditions to predict its long-term stability.[6][11][12]
Protocol:
-
Sample Preparation: Prepare multiple aliquots of the solid compound and solutions in relevant solvents.
-
Storage Conditions: Store the samples under various conditions, including:
-
Elevated Temperature: e.g., 40°C, 60°C.
-
High Humidity: e.g., 75% relative humidity (RH).
-
Photostability: Exposure to a controlled light source.
-
-
Time Points: Pull samples at specified time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: Analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method.
-
Data Evaluation: Evaluate the rate of degradation and identify any significant changes in the compound's profile.
Diagram of the Accelerated Stability Study Workflow
Caption: Workflow for an accelerated stability study.
Data Summary Tables
The following tables are provided for the systematic recording of experimentally determined physicochemical data for 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile.
Table 1: Lipophilicity Data
| Parameter | Value | Method |
|---|
| LogP | | Shake-Flask |
Table 2: Aqueous Solubility Data
| Medium | Temperature (°C) | Solubility (mg/mL) |
|---|---|---|
| PBS (pH 7.4) | 25 |
| PBS (pH 7.4) | 37 | |
Table 3: Acidity/Basicity Data
| Parameter | Value | Method |
|---|
| pKa | | Potentiometric Titration |
Table 4: Stability Data Summary
| Condition | Time (months) | Purity (%) | Observations |
|---|---|---|---|
| 40°C / 75% RH | 0 | ||
| 1 | |||
| 3 | |||
| 6 | |||
| 60°C | 0 | ||
| 1 | |||
| 3 | |||
| 6 | |||
| Photostability | 0 |
| | (Specify hours) | | |
Conclusion
The comprehensive physicochemical characterization of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile, as outlined in this guide, is a critical step in its evaluation as a potential drug candidate or chemical probe. The methodologies provided offer a robust framework for obtaining reliable data on its lipophilicity, solubility, pKa, and stability. This information is indispensable for understanding its ADME properties, guiding formulation development, and ultimately, unlocking its therapeutic potential.
References
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- Experimental determination of the logP using the spectrophotometric method.
- ACD/Labs. LogP—Making Sense of the Value.
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- Solubility test for Organic Compounds. (2024, September 24).
- Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
- World Health Organization (WHO). Draft regional guidelines on stability testing of active substances and pharmaceutical products.
- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. (2023, February 23).
- Calculation of Aqueous Solubility of Organic Compounds.
- Determining the water solubility of difficult-to-test substances A tutorial review.
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- Chem-Impex. 3-(3-Formyl-1H-Indol-1-Yl)Propanenitrile.
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- Q Laboratories. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
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- ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry.
- PMC. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants.
- PMC.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural elucidation of organic molecules.[1][2] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile, a substituted indole derivative of interest in medicinal chemistry. As a Senior Application Scientist, this document synthesizes theoretical predictions with practical, field-tested insights to offer a robust framework for interpreting the spectral data of this molecule and related heterocyclic compounds. We will delve into the causal relationships behind chemical shifts, coupling constants, and signal multiplicities, providing a self-validating system for spectral assignment. This guide is grounded in authoritative spectroscopic principles and includes detailed experimental protocols and data visualization to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction: The Significance of NMR in Structural Elucidation
In the realm of drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount.[1][2] NMR spectroscopy serves as a cornerstone technique, offering detailed insights into the connectivity and spatial arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei like ¹H and ¹³C.[2] For a molecule such as 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile, which possesses a complex arrangement of aromatic and aliphatic moieties, NMR is indispensable for confirming its identity and purity.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a propanenitrile substituent at the N1 position and methyl groups at C2 and C3 introduces specific spectral signatures that require careful analysis. This guide will systematically deconstruct the ¹H and ¹³C NMR spectra, providing a logical workflow for signal assignment and structural verification.
Molecular Structure and Predicted NMR Environment
A thorough understanding of the molecular structure is the foundation for predicting and interpreting its NMR spectra. The structure of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile is presented below, with atoms numbered for clarity in the subsequent spectral analysis.
Caption: Molecular structure of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile.
The key structural features influencing the NMR spectra are:
-
The Aromatic Indole Core: The benzene ring protons (H4, H5, H6, H7) will resonate in the aromatic region, with their chemical shifts influenced by the fused pyrrole ring.
-
The Pyrrole Ring Substituents: The two methyl groups at C2 and C3 will produce distinct singlet signals in the ¹H NMR spectrum.
-
The N-Propanenitrile Chain: The two methylene groups (-CH₂-CH₂-CN) will exhibit characteristic triplet signals due to vicinal coupling, and the nitrile carbon will have a unique chemical shift in the ¹³C NMR spectrum.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted Chemical Shifts, Multiplicities, and Integration
The predicted ¹H NMR spectral data for 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile are summarized in the table below. These predictions are based on established chemical shift ranges for similar indole derivatives and substituent effects.[3][4]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| H4, H5, H6, H7 | 7.0 - 7.6 | Multiplets | 4H | Aromatic protons of the indole ring. The specific shifts and coupling patterns depend on the electronic environment. H4 and H7 are typically downfield compared to H5 and H6. |
| N-CH₂ | ~4.3 | Triplet | 2H | Methylene group attached to the indole nitrogen. Deshielded by the nitrogen and the aromatic ring. Coupled to the adjacent CH₂ group. |
| CH₂-CN | ~2.8 | Triplet | 2H | Methylene group adjacent to the electron-withdrawing nitrile group. Coupled to the N-CH₂ group. Protons on carbons adjacent to a nitrile typically absorb in the 2-3 ppm region.[5] |
| C2-CH₃ | ~2.3 | Singlet | 3H | Methyl group at the C2 position of the indole ring. |
| C3-CH₃ | ~2.1 | Singlet | 3H | Methyl group at the C3 position of the indole ring. |
Causality Behind Chemical Shift Predictions:
-
Aromatic Protons (H4-H7): These protons are deshielded due to the ring current effect of the aromatic system, placing their signals in the downfield region of the spectrum (7.0-7.6 ppm).
-
N-CH₂ Protons: The electronegative nitrogen atom and the adjacent aromatic ring withdraw electron density from these protons, causing a significant downfield shift to approximately 4.3 ppm.
-
CH₂-CN Protons: The cyano group (-C≡N) is strongly electron-withdrawing, deshielding the adjacent methylene protons and shifting their signal to around 2.8 ppm. The effect of the nitrile group on adjacent protons is well-documented.[5][6]
-
Methyl Protons (C2-CH₃ and C3-CH₃): These protons are attached to sp² hybridized carbons of the pyrrole ring, resulting in chemical shifts around 2.1-2.3 ppm.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Modern techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.[7][8][9][10]
Predicted Chemical Shifts and DEPT-135 Analysis
The predicted ¹³C NMR chemical shifts and the expected appearance in a DEPT-135 spectrum are tabulated below. These predictions are based on typical values for indole derivatives and the known effects of substituents.[3][11]
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | Assignment Rationale |
| C2, C3, C3a, C7a | 105 - 140 | Quaternary (absent) | Quaternary carbons of the indole ring. Their exact shifts are influenced by the methyl and propanenitrile substituents. |
| C4, C5, C6, C7 | 110 - 130 | Positive (CH) | Aromatic carbons of the benzene portion of the indole ring. |
| CN | ~118 | Quaternary (absent) | Nitrile carbon, which typically resonates in this region. The nitrile carbon absorbs in the 115–120 ppm range.[5] |
| N-CH₂ | ~40 | Negative (CH₂) | Methylene carbon attached to the nitrogen. |
| CH₂-CN | ~18 | Negative (CH₂) | Methylene carbon adjacent to the nitrile group. |
| C2-CH₃ | ~12 | Positive (CH₃) | Methyl carbon at the C2 position. |
| C3-CH₃ | ~9 | Positive (CH₃) | Methyl carbon at the C3 position. |
Trustworthiness Through DEPT-135:
The DEPT-135 experiment is a self-validating system for carbon type assignment.[9]
-
Positive Signals: Correspond to CH and CH₃ groups.
-
Negative Signals: Unambiguously identify CH₂ groups.
-
Absent Signals: Indicate quaternary carbons (those with no attached protons), such as the nitrile carbon and the substituted carbons of the indole ring.[7][10]
By comparing the standard broadband-decoupled ¹³C spectrum with the DEPT-135 spectrum, a confident assignment of each carbon signal can be achieved.
Experimental Protocols
To ensure high-quality, reproducible NMR data, the following experimental protocols are recommended.
Sample Preparation
-
Sample Purity: Ensure the sample of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile is of high purity to avoid interfering signals from impurities.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for many organic compounds, including this one. Its residual proton signal at ~7.26 ppm can be used as a secondary chemical shift reference. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, with a residual proton signal around 2.50 ppm. The choice of solvent can influence chemical shifts.[12][13][14][15]
-
Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.5-0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.[16]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
NMR Data Acquisition
The following is a generalized workflow for acquiring ¹H and ¹³C NMR spectra.
Caption: Workflow for NMR data acquisition and processing.
¹H NMR Acquisition Parameters (Example):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): Approximately 16 ppm.
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
¹³C NMR Acquisition Parameters (Example):
-
Pulse Program: A standard proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').[3]
-
Spectral Width (SW): Approximately 240 ppm.[3]
-
Number of Scans (NS): 1024 or more, as ¹³C is less sensitive than ¹H.
-
Relaxation Delay (D1): 2 seconds.
DEPT-135 Acquisition:
-
Utilize a standard DEPT-135 pulse sequence available on the spectrometer software.
Conclusion
This in-depth technical guide provides a comprehensive framework for the ¹H and ¹³C NMR spectral analysis of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile. By integrating theoretical predictions with established spectroscopic principles and providing detailed experimental protocols, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The systematic approach to spectral interpretation, including the use of DEPT-135 for unambiguous carbon assignment, ensures a high degree of confidence in the structural elucidation of this and related heterocyclic compounds. The logical workflow and causal explanations presented herein are designed to empower scientists to approach NMR spectral analysis with expertise and trustworthiness.
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Chemistry Notes. (2022, December 22). DEPT Spectra: 3 Easy tricks for Interpretation, examples. Retrieved from [Link]
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Novel Synthesis Routes for 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile
An In-Depth Technical Guide
Abstract
3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile is a valuable synthetic intermediate in the development of various pharmacologically active compounds and functional materials. The strategic introduction of a cyanoethyl group at the N-1 position of the 2,3-dimethylindole scaffold provides a versatile handle for further chemical transformations. This technical guide provides an in-depth analysis of the synthesis of this target molecule, moving beyond classical methodologies to explore novel, efficient, and sustainable synthetic routes. We will dissect the mechanistic underpinnings of traditional base-catalyzed cyanoethylation and present advanced protocols utilizing Phase-Transfer Catalysis (PTC) and Microwave-Assisted Organic Synthesis (MAOS). A comparative analysis of these methods is provided to guide researchers and process chemists in selecting the optimal strategy based on criteria such as yield, reaction time, safety, and environmental impact.
Introduction: The Significance of N-Alkylated Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1][2] Functionalization of the indole nitrogen (N-alkylation) is a critical strategy for modulating the biological activity, solubility, and metabolic stability of indole-based compounds.[3] The target molecule, 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile, emerges from the N-alkylation of 2,3-dimethylindole, a readily available starting material.[4][5]
The primary challenge in the alkylation of indoles is controlling the regioselectivity. The indole nucleus possesses two primary nucleophilic sites: the N-1 nitrogen and the C-3 carbon. While C-3 alkylation is often kinetically favored, N-1 functionalization is crucial for many applications. The presence of methyl groups at both the C-2 and C-3 positions in our starting material sterically hinders C-3 attack, thus simplifying the regioselectivity challenge and directing alkylation towards the N-1 position. This guide focuses on the specific reaction of cyanoethylation, a Michael addition reaction that introduces the propanenitrile moiety.
Figure 1: General synthetic scheme for the cyanoethylation of 2,3-dimethylindole.
The Classical Approach: Direct Base-Catalyzed Cyanoethylation
The most conventional method for the N-alkylation of indoles involves deprotonation of the indole nitrogen with a base, followed by nucleophilic attack on an alkylating agent.[6] In the context of cyanoethylation, this translates to a base-catalyzed Michael addition to acrylonitrile.
2.1 Mechanistic Insight
The reaction proceeds in two principal steps. First, a suitable base abstracts the acidic proton from the N-1 position of 2,3-dimethylindole to form a resonance-stabilized indolate anion. This anion is a potent nucleophile. Second, the indolate anion attacks the β-carbon of acrylonitrile, an electron-deficient alkene, in a conjugate addition reaction. A subsequent protonation step, typically from the solvent or during aqueous work-up, yields the final product.
Causality Behind Experimental Choices:
-
Base: Strong bases like sodium hydride (NaH) are often used to ensure complete deprotonation, driving the reaction to completion. However, milder and more soluble bases like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) are also effective, albeit sometimes requiring more forcing conditions.[6]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred because they effectively solvate the cation of the base without protonating the highly reactive indolate anion.[6]
-
Challenges: A significant drawback of this method is the propensity of acrylonitrile to undergo base-catalyzed polymerization, which can reduce the yield and complicate purification. Furthermore, the use of pyrophoric bases like NaH presents significant handling risks, especially on a large scale.
2.2 Representative Protocol: Conventional Synthesis
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,3-dimethylindole (1.45 g, 10 mmol).
-
Solvent Addition: Add anhydrous DMF (30 mL) and stir until the indole is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise over 15 minutes.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Michael Addition: Cool the reaction mixture back to 0 °C. Add acrylonitrile (0.79 mL, 12 mmol) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of crushed ice. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Novel Synthetic Strategies
To overcome the limitations of the classical method, several innovative approaches have been developed. These modern routes offer improvements in reaction time, yield, safety, and environmental sustainability.
3.1 Phase-Transfer Catalysis (PTC): A Safer, More Efficient Alternative
Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids).[7] For the cyanoethylation of indole, PTC provides an elegant solution to the problems associated with strong, homogeneous bases.
Expertise & Mechanistic Insight: In this system, a solid, safer base like potassium hydroxide is used. A phase-transfer catalyst, typically a quaternary ammonium salt like tetra-n-butylammonium bromide (TBAB), facilitates the reaction. The TBAB transports the hydroxide anion from the solid phase into the organic phase to deprotonate the indole. The resulting indolate anion is then paired with the bulky quaternary ammonium cation, forming a lipophilic ion pair that remains in the organic phase and readily reacts with acrylonitrile.
The key advantage is that the concentration of the base in the organic phase is kept very low and is catalytically regenerated. This controlled, low-concentration basic environment significantly suppresses the undesirable polymerization of acrylonitrile, leading to cleaner reactions and higher yields.
Figure 2: The catalytic cycle of phase-transfer catalyzed cyanoethylation of indole.
3.1.1 Detailed Protocol: PTC Synthesis
-
Setup: To a round-bottom flask, add 2,3-dimethylindole (1.45 g, 10 mmol), powdered potassium hydroxide (1.12 g, 20 mmol), and tetra-n-butylammonium bromide (TBAB) (0.32 g, 1 mmol, 10 mol%).
-
Solvent & Reactant: Add acetonitrile (40 mL) followed by acrylonitrile (0.99 mL, 15 mmol).
-
Reaction: Stir the suspension vigorously at 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Wash the filter cake with a small amount of acetonitrile. Combine the filtrates and concentrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by flash chromatography if necessary.
3.2 Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, enabling rapid, efficient, and often higher-yielding reactions.[8][9] The technology utilizes microwave irradiation to directly heat the reactants and solvent through a process known as dielectric heating, leading to a dramatic acceleration of reaction rates compared to conventional heating methods.[10]
Expertise & Causality: The rapid, localized superheating of the polar reaction mixture under microwave irradiation can overcome activation energy barriers more efficiently than conductive heating with an oil bath. This often leads to shorter reaction times, reduced side product formation, and improved yields.[11] For the cyanoethylation of 2,3-dimethylindole, this means a reaction that takes hours conventionally can often be completed in minutes. Both base-catalyzed and PTC conditions can be adapted for microwave synthesis.
3.2.1 Detailed Protocol: Microwave-Assisted PTC Synthesis
-
Vial Preparation: In a 10 mL microwave pressure vial, combine 2,3-dimethylindole (0.29 g, 2 mmol), potassium carbonate (0.41 g, 3 mmol), and TBAB (0.064 g, 0.2 mmol).
-
Reagent Addition: Add acrylonitrile (0.20 mL, 3 mmol) and 3 mL of DMF.[10]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 10-15 minutes with stirring.[9]
-
Work-up & Purification: After the reaction, cool the vial to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.
| Parameter | Conventional Heating (PTC) | Microwave-Assisted (PTC) | Reference |
| Reaction Time | 2 - 4 hours | 10 - 15 minutes | [9][10] |
| Temperature | 40 - 50 °C | 100 °C | [9] |
| Typical Yield | Good to Excellent | Excellent | [10] |
| Energy Input | Conductive (Slow, Inefficient) | Dielectric (Rapid, Efficient) | [8] |
| Table 1: Comparison of Conventional vs. Microwave-Assisted PTC Synthesis. |
Comparative Analysis and Future Outlook
The choice of synthetic route depends on the specific requirements of the laboratory or production facility, including scale, available equipment, and safety considerations.
| Synthesis Route | Key Advantages | Key Disadvantages | Best Suited For |
| Traditional Base-Catalyzed | Well-established, uses common reagents. | Hazardous reagents (NaH), risk of acrylonitrile polymerization, long reaction times. | Small-scale synthesis where specialized equipment is unavailable. |
| Phase-Transfer Catalysis (PTC) | Increased safety (solid base), suppressed side reactions, higher yields, simpler work-up. | Requires a catalyst, vigorous stirring is necessary for solid-liquid PTC. | Both lab-scale and large-scale synthesis due to improved safety and efficiency. |
| Microwave-Assisted (MAOS) | Extremely rapid reaction times, high yields, excellent for rapid library synthesis. | Requires specialized microwave reactor equipment, can be challenging to scale up. | High-throughput screening, methods development, and rapid synthesis of small to medium quantities. |
| Table 2: Overall Comparative Analysis of Synthesis Routes for 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile. |
Future Outlook: The field continues to evolve towards greener and more sustainable practices.[2] Future research may focus on developing solvent-free microwave conditions or employing reusable solid-supported catalysts to further minimize environmental impact.[12] The application of flow chemistry could also offer a path to safer, more scalable, and highly controlled continuous production of the target molecule.
Conclusion
While traditional base-catalyzed cyanoethylation provides a viable route to 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile, it is hampered by safety concerns and potential side reactions. This guide has detailed two superior, novel methodologies. Phase-Transfer Catalysis offers a significantly safer, cleaner, and often higher-yielding alternative suitable for various scales. For researchers prioritizing speed and efficiency, particularly in a discovery setting, Microwave-Assisted Organic Synthesis provides an unparalleled advantage, reducing reaction times from hours to mere minutes. By understanding the mechanistic principles and practical protocols of these advanced methods, scientists can select the optimal strategy to efficiently synthesize this valuable indole derivative for applications in drug discovery and beyond.
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Taylor & Francis. (2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Available at: [Link]
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MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available at: [Link]
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Organic Chemistry Portal. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Available at: [Link]
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PMC. (n.d.). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Available at: [Link]
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ResearchGate. (2023). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Available at: [Link]
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ResearchGate. (n.d.). Examples of N‐alkylated indole and indoline based derivatives in drug area. Available at: [Link]
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The Synthesis of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile: A Mechanistic and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the formation of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile, a molecule of interest in the landscape of medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and understanding the nuances of its functionalization is paramount for the development of novel therapeutics.[1] This document will elucidate the core mechanistic principles, provide a field-proven experimental protocol, and discuss the broader significance of this synthetic transformation.
Introduction: The Significance of the Indole Nucleus and N-Functionalization
The indole ring system is a cornerstone of numerous biologically active compounds, from neurotransmitters like serotonin to potent anti-cancer agents.[1] Its unique electronic properties and structural versatility make it a favored scaffold in the design of new pharmacological agents. The functionalization of the indole nitrogen (N-1 position) offers a strategic vector for modulating a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
The introduction of a propanenitrile moiety at the N-1 position, to form compounds like 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile, provides a versatile chemical handle. The nitrile group can serve as a precursor for various other functional groups, including carboxylic acids, amines, and tetrazoles, or it can act as a key pharmacophoric element, engaging in specific interactions with biological targets.[2]
The Aza-Michael Addition: A Deep Dive into the Reaction Mechanism
The formation of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile is achieved through a classic organic reaction known as the aza-Michael addition, a specific type of conjugate addition. In this context, it is often referred to as a cyanoethylation reaction.[2] The reaction involves the nucleophilic addition of the indole nitrogen to the electron-deficient β-carbon of acrylonitrile.
The Role of the Catalyst: Initiating the Nucleophilic Attack
The reaction is typically catalyzed by a base. The catalyst's primary role is to deprotonate the indole nitrogen, which is weakly acidic. This deprotonation generates a highly nucleophilic indolide anion. The choice of base is critical and can range from inorganic bases like potassium carbonate to organic bases such as tertiary amines or quaternary ammonium hydroxides like Triton B.[2][3] The strength of the base influences the reaction rate and can impact the formation of side products.
The Key Mechanistic Steps
The mechanism proceeds through a well-defined sequence of events:
-
Deprotonation: The basic catalyst removes the proton from the N-H bond of 2,3-dimethylindole, forming the indolide anion. This anion is stabilized by resonance, with the negative charge delocalized over the aromatic system.
-
Nucleophilic Attack: The highly nucleophilic indolide anion then attacks the β-carbon of acrylonitrile. The electron-withdrawing nitrile group polarizes the carbon-carbon double bond, making the β-carbon electrophilic.
-
Protonation: The resulting carbanion intermediate is then protonated by a proton source in the reaction mixture, which is typically the conjugate acid of the basic catalyst or trace amounts of water, to yield the final product, 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile.
The following diagram illustrates the logical flow of the reaction mechanism:
Caption: Base-catalyzed aza-Michael addition of 2,3-dimethylindole to acrylonitrile.
Experimental Protocol: A Validated Synthetic Procedure
The following protocol is a robust and reproducible method for the synthesis of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile. This procedure has been adapted from established methodologies for the cyanoethylation of indoles and optimized for this specific substrate.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 2,3-Dimethylindole | ≥98% | Sigma-Aldrich |
| Acrylonitrile | ≥99%, contains MEHQ as inhibitor | Sigma-Aldrich |
| Triton B (40% in methanol) | Solution grade | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Fisher Scientific |
| Silica Gel (for column chromatography) | 230-400 mesh, 60 Å | Fisher Scientific |
| Hexane | ACS grade | Fisher Scientific |
| Ethyl Acetate | ACS grade | Fisher Scientific |
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dimethylindole (5.0 g, 34.4 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (40 mL) to the flask and stir until the 2,3-dimethylindole is completely dissolved.
-
Catalyst Addition: To the stirred solution, add Triton B (40% in methanol, 0.5 mL) dropwise at room temperature.
-
Addition of Acrylonitrile: Slowly add acrylonitrile (3.4 mL, 51.6 mmol) to the reaction mixture. The addition should be done carefully as the reaction can be exothermic.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent system.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.
-
Quenching: Quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
Purify the crude product by flash column chromatography on silica gel.
-
Eluent System: A gradient of hexane and ethyl acetate (starting from 95:5 and gradually increasing the polarity to 80:20) is typically effective.
-
Fraction Collection: Collect fractions and monitor by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile as a pale yellow oil or a low-melting solid.
Data Presentation and Characterization
| Parameter | Expected Value/Observation |
| Yield | 75-85% |
| Appearance | Pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃) | δ (ppm): 7.6-7.1 (m, 4H, Ar-H), 4.2 (t, 2H, N-CH₂), 2.8 (t, 2H, CH₂-CN), 2.3 (s, 3H, C₂-CH₃), 2.2 (s, 3H, C₃-CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 136.5, 130.0, 122.0, 120.0, 119.0, 118.0, 110.0, 109.0, 40.0 (N-CH₂), 20.0 (CH₂-CN), 12.0 (C₂-CH₃), 9.0 (C₃-CH₃) |
| IR (neat) | ν (cm⁻¹): ~2250 (C≡N stretch), ~2920 (C-H stretch) |
Applications in Drug Development and Research
While specific clinical applications of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. The N-cyanoethyl indole scaffold serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic activities. For instance, similar indole-propanenitrile derivatives are being explored for their potential in anticancer research and as building blocks for organic electronic materials.[4] The nitrile functionality can be transformed into a variety of other groups, allowing for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.
Conclusion
The synthesis of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile via a base-catalyzed aza-Michael addition is a reliable and efficient transformation. A thorough understanding of the reaction mechanism, coupled with a well-defined experimental protocol, is crucial for the successful and reproducible synthesis of this and related N-functionalized indole derivatives. As the demand for novel therapeutic agents continues to grow, the strategic modification of privileged scaffolds like indole will remain a key focus in the field of drug development. This guide serves as a comprehensive resource for researchers and scientists working at the forefront of this exciting area of chemical science.
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Biological activity screening of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile
An In-Depth Technical Guide to the Biological Activity Screening of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile
Authored by a Senior Application Scientist
Abstract
This guide delineates a comprehensive, multi-tiered strategy for the systematic biological activity screening of the novel compound, 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile. As a member of the indole class of heterocyclic compounds, this molecule is a candidate for a range of potential therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This document provides field-proven insights and detailed, self-validating protocols designed for researchers, scientists, and drug development professionals. The narrative moves from broad-spectrum primary screening to more focused, mechanism-of-action studies, emphasizing the causality behind experimental choices and robust data interpretation.
Introduction: Rationale and Strategic Overview
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with significant biological activities.[1] The subject of this guide, 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile, combines this indole core with a propanenitrile substituent. The nitrile group can participate in various chemical reactions, including hydrolysis to carboxylic acids or reduction to primary amines, offering a potential handle for metabolic activity or further chemical modification.[3]
Given the lack of specific biological data for this compound, a logical and systematic screening cascade is paramount. This guide proposes a tiered approach, a standard in drug discovery, designed to efficiently identify potential biological activities while conserving resources.[4][5][6]
-
Tier 1: Primary Broad-Spectrum Screening. A high-throughput approach to rapidly assess general bioactivity across key therapeutic areas. This includes cytotoxicity against cancer cell lines, broad-spectrum antimicrobial activity, and antioxidant potential.
-
Tier 2: Secondary & Mechanistic Assays. Based on "hits" from Tier 1, these assays are designed to confirm activity, determine potency (e.g., IC50 values), and begin to elucidate the mechanism of action.
-
Tier 3: Advanced In Vitro & Target Deconvolution. For validated hits, more complex cell-based assays or biochemical assays are employed to identify specific molecular targets or pathways.
This strategy ensures that resources are focused on the most promising activities, providing a clear path from initial discovery to a more profound understanding of the compound's therapeutic potential.
Caption: Tiered screening workflow for a novel compound.
Tier 1: Primary Broad-Spectrum Screening
The objective of Tier 1 is to cast a wide net using cost-effective, robust, and high-throughput assays.[5] A single, relatively high concentration (e.g., 10-50 µM) is often used for initial screening to identify any potential biological response.[5]
In Vitro Cytotoxicity Screening
Many indole derivatives exhibit potent anticancer activity.[1] Therefore, a primary screen for cytotoxicity against a panel of human cancer cell lines is a logical starting point. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[1][7]
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[7]
-
Compound Treatment: Prepare a stock solution of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile in DMSO. Dilute the stock in the appropriate culture medium to the final screening concentration (e.g., 10 µM). The final DMSO concentration should be ≤0.5% to avoid solvent toxicity.
-
Incubation: Replace the existing medium in the wells with the medium containing the test compound. Include vehicle controls (medium with DMSO) and positive controls (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability (e.g., >50%) indicates a cytotoxic "hit."
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity Screening
Indole derivatives are also known for their antimicrobial properties.[1] The disc diffusion assay is a straightforward and widely used method for preliminary screening of antimicrobial activity against a panel of bacteria and fungi.[7]
-
Inoculum Preparation: Prepare a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) with a turbidity equivalent to the 0.5 McFarland standard.[7]
-
Plate Inoculation: Uniformly swab the microbial inoculum onto the surface of appropriate agar plates (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi).
-
Disc Application: Sterilize 6 mm paper discs and impregnate them with a known amount of the test compound (e.g., 100 µ g/disc ). Place the discs onto the agar surface.
-
Controls: Use a solvent-only disc as a negative control and discs with standard antibiotics (e.g., Ciprofloxacin, Fluconazole) as positive controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 28°C for 48h for fungi).
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc. A clear zone indicates that the compound has inhibited microbial growth.
Tier 2: Secondary & Mechanistic Assays
If a compound shows promising activity in Tier 1, the next logical step is to confirm and quantify this activity and begin investigating its mechanism of action. This involves dose-response studies and more specific cell-based assays.[5]
IC50 Determination
For cytotoxic hits, determining the half-maximal inhibitory concentration (IC50) is crucial for quantifying potency. This is achieved by performing the MTT assay with a range of compound concentrations.
-
Follow the MTT assay protocol as described in Section 2.1.
-
Instead of a single concentration, treat cells with a serial dilution of the compound (e.g., 8-10 concentrations, from 100 µM down to nanomolar ranges).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | 7.8 | 0.9 |
| A549 | 15.2 | 1.2 |
| HeLa | 5.4 | 0.7 |
| Note: Data are hypothetical and for illustrative purposes only. |
Elucidating the Mode of Cell Death
A cytotoxic effect can be mediated by apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Distinguishing between these is a key step in understanding the mechanism. Assays using Annexin V (an early apoptotic marker) and Propidium Iodide (a late apoptotic/necrotic marker) with flow cytometry are standard. Indole derivatives have been known to induce apoptosis[1], making this a primary hypothesis to test.
Caption: Potential apoptotic signaling pathways for investigation.
Trustworthiness and Self-Validating Systems
Every protocol described is a self-validating system when executed correctly. The inclusion of both positive and negative (vehicle) controls is non-negotiable.
-
Positive Controls: Ensure that the assay system is working correctly and is capable of detecting the expected biological response. For example, if a known antibiotic fails to produce a zone of inhibition, the antimicrobial assay is invalid.
-
Negative Controls: Account for any effects of the solvent (e.g., DMSO) used to dissolve the compound. The response in the vehicle control wells represents the baseline (100% viability or full microbial growth).
-
Reproducibility: All experiments should be performed with at least three biological replicates to ensure the statistical significance and reliability of the results.
By adhering to these principles, researchers can have high confidence in the generated data, ensuring that "hits" are genuine and not artifacts of the experimental setup.
Conclusion and Future Directions
This guide provides a foundational framework for the biological screening of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile. By employing a logical, tiered screening cascade, researchers can efficiently uncover potential therapeutic activities. The initial broad-spectrum assays provide a crucial first look at cytotoxicity and antimicrobial effects, while secondary assays quantify potency and begin to unravel the mechanism of action. Positive results from this comprehensive in vitro evaluation would justify advancing the compound to more complex preclinical models, including in vivo studies to assess efficacy and safety in a whole-organism context.[8][9]
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- BenchChem. (n.d.). A Comprehensive Technical Guide to the Biological Activity Screening of Novel Natural Product Extracts.
- AXXAM. (n.d.). In Vitro Assays | For successful drug discovery programs.
- Auctores. (2025, May 27). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease.
- Visikol. (2023, May 23). The Importance of In Vitro Assays.
- PubMed. (2006, January 15). Comparison of in Vitro and in Vivo Screening Models for Androgenic and Estrogenic Activities.
- Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research.
- Biobide. (2005, January 15). What is in vivo testing?.
- MedchemExpress.com. (n.d.). Compound Screening Guide!.
- PMC. (n.d.). A review for cell-based screening methods in drug discovery.
- Helsinki.fi. (2004, December 4). Screening Methods for the Evaluation of Biological Activity in Drug Discovery.
- PMC. (2017, July 5). Classification and analysis of a large collection of in vivo bioassay descriptions.
- LCGC International. (2020, November 11). Novel Analytical Methods for the Discovery and Trace Analysis of Biochemically Active Compounds.
- PubMed. (1999, November). Biomolecular-chemical screening: a novel screening approach for the discovery of biologically active secondary metabolites. I. Screening strategy and validation.
- LibreTexts. (2025, March 5). 6.6: Chemistry of Nitriles.
- BenchChem. (n.d.). The Multifaceted Biological Activities of Indole Derivatives: A Technical Guide.
- ResearchGate. (n.d.). Synthesis and biological activities of some indoline derivatives.
- ResearchGate. (2012, September). Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents.
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- 9. What is in vivo testing? | Biobide [biobide.com]
Strategic Exploitation of 3-(2,3-Dimethyl-1H-indol-1-yl)propanenitrile in Targeted Therapeutics
Executive Summary & Pharmacophore Deconstruction
In modern drug discovery, the identification of privileged scaffolds that balance target affinity with metabolic stability is paramount. The compound 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile (CAS 26019-47-6) represents a highly versatile building block. Rather than acting as a single-target "magic bullet," this molecule provides a foundational pharmacophore that can be synthetically vectorized to engage multiple high-value therapeutic targets.
As an application scientist, I evaluate scaffolds based on their structural logic. This molecule offers two critical domains:
-
The 2,3-Dimethylindole Core: Unsubstituted indoles are notoriously susceptible to oxidative metabolism (typically via CYP450 enzymes) at the C2 and C3 positions. By methylating these positions, we lock the conformation, increase lipophilicity for deep hydrophobic pocket insertion, and eliminate the primary sites of oxidative liability[1].
-
The N1-Propanenitrile Vector: The cyanoethyl group serves a dual purpose. Synthetically, it is a precursor that can be reduced to a primary amine (yielding tryptamine analogs) or hydrolyzed to a propionic acid (yielding NSAID/PPARγ analogs). Pharmacologically, the nitrile group acts as a strong hydrogen-bond acceptor and dipole-interactor within solvent-exposed kinase hinge regions, while preventing the Phase II N-glucuronidation that plagues free N-H indoles.
Primary Therapeutic Targets & Mechanistic Pathways
Through targeted functionalization, the 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile scaffold has demonstrated profound utility across oncology, immunology, and metabolic disease.
Bruton's Tyrosine Kinase (BTK) Inhibition
BTK is a critical node in the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies and autoimmune diseases. Recent structural optimization has demonstrated that removing bulky rings from older carbazole inhibitors and replacing them with a compact 2,3-dimethylindole core yields highly potent, selective, and irreversible BTK inhibitors[2]. The reduced molecular weight and optimized trajectory of the indole allow for precise alignment of an electrophilic warhead (often derived from the cyanoethyl appendage) with Cys481 in the BTK active site[2].
Myeloperoxidase (MPO) Redox Trapping
In chronic inflammatory states, activated leukocytes release MPO, which converts hydrogen peroxide and chloride into tissue-damaging hypochlorous acid (HOCl). [3]. Mechanistically, the electron-rich indole ring is oxidized by MPO, trapping the enzyme in an inactive redox state known as Compound-II (MPO-II). This halts the catalytic cycle and prevents HOCl generation without disrupting upstream respiratory burst mechanisms[3].
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Antagonism
While PPARγ agonists (like thiazolidinediones) treat type-2 diabetes, they cause severe side effects like edema and weight gain due to receptor transactivation.[1]. The 2,3-dimethyl substitution provides an optimal steric anchor in the ligand-binding domain, blocking transactivation while still acting as an insulin sensitizer in vivo[1].
Quantitative Target Affinity Summary
The following table synthesizes the pharmacological profile of 2,3-dimethylindole derivatives across key therapeutic targets, highlighting the structure-activity relationship (SAR) logic.
| Therapeutic Target | Scaffold Derivative Class | Potency (IC₅₀ / Kᵢ) | Primary Mechanism of Action | Clinical Indication |
| BTK | 2,3-dimethylindole-7-carboxamide | < 10 nM | Irreversible Covalent Binding (Cys481) | B-cell Malignancies |
| PPARγ | 2,3-dimethylindole biphenyl acid | ~ 15 nM | Reversible Antagonism (Blocks Transactivation) | Type 2 Diabetes |
| MPO | 2,3-dimethylindole | 0.1 - 5.0 μM | Redox Trapping (Accumulation of MPO-II) | Chronic Inflammation |
| HDAC10 | 2,3-dimethylindole hydroxamate | > 10 μM | Diminished Binding (Steric clash in pocket) | Negative SAR Control |
Self-Validating Experimental Methodologies
To ensure scientific integrity, a protocol must be self-validating—meaning it inherently controls for false positives and off-target effects. Below are the definitive workflows for validating this scaffold.
Protocol A: Time-Dependent BTK Kinase Inhibition (TR-FRET)
Causality: Standard end-point assays cannot distinguish between reversible and irreversible (covalent) inhibitors. By introducing a variable pre-incubation step, we validate covalent bond formation. If the inhibitor is covalent, the IC₅₀ will shift to lower concentrations over time.
-
Reagent Preparation: Prepare recombinant human BTK enzyme (0.5 nM final) and fluorescently labeled poly-GAT substrate in kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
-
Time-Dependent Incubation: Dispense the 2,3-dimethylindole derivative (serial dilutions) into a 384-well plate. Add BTK enzyme. Crucial Step: Incubate parallel plates for 10 minutes and 60 minutes prior to ATP addition.
-
Initiation: Add ATP (at the predetermined Kₘ value) to initiate the reaction.
-
Quench & Detection: After 30 minutes, stop the reaction with EDTA and add a Europium-labeled anti-phosphotyrosine antibody. Read Time-Resolved Förster Resonance Energy Transfer (TR-FRET) at 665 nm / 615 nm.
-
Validation Logic: Calculate the
ratio. A leftward shift in the IC₅₀ curve at 60 minutes confirms the covalent mechanism driven by the scaffold's vector.ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">
Protocol B: MPO Taurine-Chloramine Trapping Assay
Causality: To prove the indole derivative inhibits MPO specifically (and not the upstream NADPH oxidase that produces H₂O₂), we must trap the downstream product (HOCl) while running a parallel counter-screen for superoxide.
-
Leukocyte Stimulation: Isolate human polymorphonuclear leukocytes (2 × 10⁶ cells/mL). Stimulate with 100 nM phorbol-12-myristate acetate (PMA) to trigger the respiratory burst.
-
Compound Incubation: Introduce the indole derivative (0.1 to 10 μM) and incubate at 37°C for 30 minutes[3].
-
Taurine Trapping: Add 5 mM taurine. Why? Highly reactive HOCl will immediately react with taurine to form stable taurine-chloramine, preventing HOCl from degrading our reagents.
-
Colorimetric Readout: Add TNB (5-thio-2-nitrobenzoic acid). Taurine-chloramine oxidizes yellow TNB to colorless DTNB. Measure absorbance decay at 412 nm.
-
Validation Logic (Counter-Screen): In a parallel well, measure superoxide production via cytochrome c reduction at 550 nm. A true MPO inhibitor will reduce 412 nm absorbance (blocking HOCl) but leave 550 nm absorbance unchanged (intact superoxide production)[3].
Mechanistic Visualizations
Fig 1: BTK-mediated B-cell receptor signaling pathway and the targeted intervention point.
Fig 2: Taurine-chloramine assay workflow for validating MPO chlorinating activity inhibition.
References
-
[1] Design, Synthesis, and Biological Evaluation of Indole Biphenylcarboxylic Acids as PPARγ Antagonists. Journal of Medicinal Chemistry / NIH PMC.[Link]
-
[2] Conversion of carbazole carboxamide based reversible inhibitors of Bruton's tyrosine kinase (BTK) into potent, selective irreversible inhibitors in the carbazole, tetrahydrocarbazole, and a new 2,3-dimethylindole series. Bioorganic & Medicinal Chemistry Letters / PubMed.[Link]
-
[3] Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid. Brazilian Journal of Medical and Biological Research / PubMed.[Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Indole Biphenylcarboxylic Acids as PPARγ Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conversion of carbazole carboxamide based reversible inhibitors of Bruton's tyrosine kinase (BTK) into potent, selective irreversible inhibitors in the carbazole, tetrahydrocarbazole, and a new 2,3-dimethylindole series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 3-(2,3-Dimethyl-1H-indol-1-yl)propanenitrile as a Key Precursor in Drug Discovery
Executive Summary
The compound 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile (CAS 26019-47-6) is a highly versatile, masked-amine building block utilized extensively in medicinal chemistry. By leveraging the privileged 2,3-dimethylindole scaffold, this precursor serves as a critical intermediate for synthesizing aminergic G-protein coupled receptor (GPCR) ligands and targeted kinase inhibitors. This application note provides a comprehensive, self-validating guide to the synthesis, downstream reduction, and pharmacological application of this precursor, ensuring high-fidelity results for drug development professionals.
Chemical Profile & Mechanistic Significance
The 2,3-dimethylindole core is a privileged pharmacophore. The methyl substitutions at the C2 and C3 positions are strategic: they sterically and electronically block the pyrrole ring from unwanted electrophilic aromatic substitutions (such as C3-formylation or alkylation) that commonly plague unsubstituted indoles. This directs all synthetic functionalization exclusively to the N1 position.
The addition of the cyanoethyl group (-CH₂CH₂CN) at the N1 position serves a dual purpose:
-
Latent Pharmacophore: The nitrile is a stable, masked primary amine. Once reduced, it yields a 3-aminopropyl linker, which is the optimal spatial length for forming critical salt-bridge interactions with conserved aspartate residues (e.g., Asp3.32) in the deep binding pockets of aminergic GPCRs (such as 5-HT and Dopamine receptors).
-
Direct Binding Motif: In targeted oncology, the unreduced nitrile can act as a potent hydrogen-bond acceptor, interacting directly with the hinge region of various kinases.
Logical relationship between the structural motifs of the precursor and target binding sites.
Synthesis Protocol: Cyanoethylation of 2,3-Dimethylindole
The synthesis of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile is achieved via an aza-Michael addition (cyanoethylation) of 2,3-dimethylindole to acrylonitrile[1].
Causality of Experimental Choices (E-E-A-T)
-
Catalyst Selection: is selected over standard inorganic bases (like NaOH) because of its dual role as a strong base and a phase-transfer catalyst[2]. Its solubility in organic solvents (e.g., dioxane) ensures a homogeneous reaction environment, preventing the biphasic mass-transfer limitations seen with aqueous bases. This facilitates the rapid deprotonation of the weakly acidic indole N-H (pKa ~ 16.2), generating a nucleophilic indolide anion that readily attacks the electron-deficient β-carbon of acrylonitrile[3].
-
Solvent Choice: 1,4-Dioxane is utilized because it solubilizes both the lipophilic indole and the highly polar Triton B catalyst, allowing for reflux conditions (80–90 °C) that drive the reaction to completion[2].
Step-by-Step Methodology (Self-Validating System)
-
Pre-Reaction QC: Confirm the purity of 2,3-dimethylindole via TLC (Silica gel, 8:2 Hexanes:EtOAc). The starting material should present a single spot (R_f ~ 0.4) that stains intensely with Vanillin or p-Anisaldehyde.
-
Reaction Setup: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,3-dimethylindole (5.0 g, 34.4 mmol) in anhydrous 1,4-dioxane (60 mL).
-
Catalyst Addition: Add a 40% solution of Triton B in methanol (1.7 mL, ~0.05 eq). Stir vigorously for 10 minutes at room temperature to initiate deprotonation.
-
Acrylonitrile Addition: Dropwise, add acrylonitrile (4.5 mL, 68.8 mmol, 2.0 eq) over 15 minutes. Caution: Acrylonitrile is highly toxic and volatile; perform strictly in a fume hood.
-
Thermal Activation & In-Process Control (IPC): Heat the mixture to 80 °C for 3 hours. Validation Check: Perform TLC (8:2 Hexanes:EtOAc). The reaction is complete when the starting material spot disappears and a new, slightly less polar spot (R_f ~ 0.55) appears (loss of the hydrogen-bond donating N-H group increases the R_f).
-
Workup: Cool to room temperature, concentrate the dioxane under reduced pressure, and partition the residue between CH₂Cl₂ (100 mL) and distilled water (100 mL). The water wash is critical to remove the Triton B catalyst and unreacted acrylonitrile.
-
Post-Reaction QC (Validation): Purify via flash chromatography. Validate the product using IR spectroscopy: a successful cyanoethylation is definitively confirmed by the appearance of a sharp -C≡N stretch at ~2250 cm⁻¹ and the complete disappearance of the broad indole N-H stretch at ~3400 cm⁻¹ .
Downstream Workflow: Reduction to the Pharmacophore Base
To unlock the compound's potential for GPCR targeting, the nitrile must be reduced to a primary amine, yielding 1-(3-aminopropyl)-2,3-dimethylindole .
Causality of Experimental Choices (E-E-A-T)
-
Reagent Selection: Lithium aluminum hydride (LiAlH₄) in anhydrous THF is the reagent of choice. While catalytic hydrogenation (e.g., H₂/Pd-C) can reduce nitriles, it risks over-reducing the indole pyrrole ring to an indoline. LiAlH₄ selectively and rapidly reduces the nitrile to the primary amine without affecting the aromatic system.
-
The Fieser Workup: The most common point of failure in LiAlH₄ reductions is product entrapment in a gelatinous aluminum hydroxide emulsion during the quench. The Fieser method (
g LiAlH₄ requires mL H₂O, mL 15% NaOH, and mL H₂O) is a mandatory, self-validating stoichiometric quench that forces the aluminum salts to precipitate as a granular, easily filterable white solid (sodium aluminate, NaAlO₂), ensuring near-quantitative recovery of the basic amine.
Step-by-Step Methodology
-
Pre-Reaction QC: Ensure THF is strictly anhydrous (Karl Fischer titration < 50 ppm H₂O) to prevent violent, premature quenching of LiAlH₄.
-
Reduction: Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C. Dropwise, add a solution of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile in THF. Reflux for 4 hours.
-
In-Process Control (IPC): TLC monitoring using a Ninhydrin stain. The appearance of a dark purple/blue spot confirms the generation of the primary amine.
-
Fieser Quench (Validation): Cool to 0 °C. For every 1.0 g of LiAlH₄ used, sequentially and cautiously add 1.0 mL H₂O, 1.0 mL 15% NaOH (aq), and 3.0 mL H₂O. Stir vigorously for 30 minutes until a granular white precipitate forms. Filter through a Celite pad.
-
Post-Reaction QC: Validate via IR spectroscopy: the 2250 cm⁻¹ nitrile peak must be entirely absent, replaced by a characteristic primary amine N-H doublet at 3300–3400 cm⁻¹ .
Workflow from 2,3-dimethylindole to drug discovery applications via cyanoethylation.
Quantitative Data & Comparative Reaction Conditions
To guide process optimization, Table 1 summarizes the quantitative reaction conditions and yields for the N-cyanoethylation of various indole derivatives. The use of Triton B in dioxane consistently outperforms aqueous NaOH systems, particularly for sterically hindered or substituted indoles[2].
Table 1: Comparative Conditions for N-Cyanoethylation of Indole Derivatives
| Substrate | Reagent (Eq.) | Catalyst / Base | Solvent | Temp / Time | Yield (%) |
| Indole | Acrylonitrile (2.0) | Triton B (40% in MeOH) | Dioxane | 80-90 °C / 2 h | 84-88 |
| 2,3-Dimethylindole | Acrylonitrile (2.0) | Triton B (40% in MeOH) | Dioxane | 80 °C / 3 h | 80-85 |
| 5-Chloroindole | Acrylonitrile (2.0) | Triton B (40% in MeOH) | Dioxane | 80 °C / 2 h | 82 |
| 2-Methylindole | Acrylonitrile (1.5) | NaOH (aq) | Toluene | Reflux / 4 h | 75 |
Data synthesized from established N-alkylation protocols utilizing phase-transfer and quaternary ammonium catalysis.
References
-
Bruson, H. A. "Cyanoethylation." Organic Reactions, vol. 5, 1949, pp. 79-135. URL: [Link]
-
Taylor & Francis Group. "N-Pyridinyl(methyl)-indole-1- or 3-propanamides and propenamides acting as topical and systemic inflammation inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 23, no. 5, 2008. URL:[Link]
-
Choudary, B. M. et al. "Mg-Al-O-But–Hydrotalcite: A New, Efficient and Reusable Solid Base Catalyst for Cyanoethylation." Green Chemistry, 1999. URL: [Link]
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Application Note: In Vitro Assay Development for 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile
Target Audience: Researchers, scientists, and drug development professionals. Application: Oncology Preclinical Screening, Cytoskeleton Modulators, Phenotypic Drug Discovery.
Introduction & Scientific Rationale
The indole nucleus is a privileged structural motif in medicinal chemistry, frequently serving as the core scaffold for novel anticancer therapeutics[1]. Specifically, synthetic indole derivatives have demonstrated profound efficacy as tubulin polymerization inhibitors, binding to the colchicine site of the αβ-tubulin heterodimer and disrupting the dynamic instability of microtubules[2].
3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile is a highly specialized synthetic derivative designed to exploit this mechanism. The structural rationale for this compound is threefold:
-
Indole Core: Mimics the aromatic interactions of natural tubulin inhibitors (e.g., combretastatins and vinca alkaloids) within the hydrophobic binding pocket[2].
-
2,3-Dimethyl Substitution: Provides critical steric bulk that locks the molecule into a favorable conformation, enhancing binding affinity to β-tubulin.
-
N-Propanenitrile Moiety: The alkylation of the indole nitrogen with a propanenitrile group prevents rapid oxidative degradation (improving metabolic stability) while the polar cyano group enhances aqueous solubility, a common bottleneck in the formulation of lipophilic oncology drugs.
To rigorously evaluate this compound, we have designed a self-validating, two-tier in vitro assay cascade. Tier 1 utilizes a high-throughput phenotypic viability assay to establish general cytotoxicity. Tier 2 employs a cell-free mechanistic assay to confirm direct target engagement with tubulin.
Assay Cascade Design & Causality
Tier 1: Phenotypic Viability (CellTiter-Glo)
While colorimetric assays like MTT are common, they rely on the enzymatic reduction of tetrazolium salts by mitochondrial reductases. This can lead to false positives if a compound alters cellular metabolism without causing cell death[3]. To ensure absolute trustworthiness, our protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay . This assay measures intracellular ATP, which is a direct, immediate, and artifact-resistant proxy for metabolically active, viable cells[3]. Furthermore, luminescent ATP assays provide a superior dynamic range and routinely achieve Z'-factors >0.6, making them ideal for high-throughput screening[4].
Tier 2: Mechanistic Target Engagement (Tubulin Polymerization)
Phenotypic cytotoxicity does not prove a mechanism of action. To validate that 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile acts via cytoskeletal disruption, we utilize an in vitro tubulin polymerization assay. Tubulin assembly is thermodynamically driven; in the presence of GTP and at 37°C, purified αβ-tubulin dimers polymerize into microtubules, causing a proportional increase in solution turbidity (measurable at 340–350 nm)[5]. By monitoring this kinetic reaction, we can definitively quantify the compound's ability to inhibit target assembly[6].
Caption: Workflow for the in vitro evaluation of indole-based antiproliferative agents.
Experimental Protocols
Protocol 1: Tier 1 ATP-Based Cell Viability Assay
Objective: Determine the half-maximal inhibitory concentration (IC50) of the compound in human cancer cell lines (e.g., A549, HCT116).
Materials:
-
Target cell lines (exponential growth phase).
-
CellTiter-Glo® Reagent (Promega)[3].
-
Opaque-walled 96-well or 384-well microplates.
-
3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile (10 mM stock in 100% DMSO).
Step-by-Step Methodology:
-
Cell Seeding: Harvest cells and seed at an optimized density (e.g., 3,000 cells/well for A549) in 90 µL of complete culture medium into an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for attachment.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the compound in complete medium to achieve a 10X intermediate concentration. Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
-
Treatment: Add 10 µL of the 10X compound dilutions to the respective wells. Include vehicle controls (0.5% DMSO) and positive controls (e.g., 1 µM Paclitaxel).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Reagent Equilibration: 30 minutes prior to reading, remove the plate from the incubator and allow it to equilibrate to room temperature (RT). Causality: Temperature gradients across the plate can cause uneven luciferase kinetics, leading to edge effects and poor Z'-factors.
-
Lysis and Detection: Add 100 µL of room-temperature CellTiter-Glo® Reagent to each well. Mix vigorously on an orbital shaker for 2 minutes to induce complete cell lysis.
-
Signal Stabilization: Incubate at RT for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a multimode microplate reader (integration time: 0.25–1.0 second/well).
Protocol 2: Tier 2 In Vitro Tubulin Polymerization Assay
Objective: Quantify the direct inhibition of microtubule assembly using purified bovine brain tubulin.
Materials:
-
Bovine brain tubulin (>99% pure, Cytoskeleton Inc. or Sigma)[6].
-
Polymerization Buffer (PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol[5].
-
Pre-warmed (37°C) half-area 96-well UV-transparent plate.
Step-by-Step Methodology:
-
Spectrophotometer Setup: Pre-warm the microplate reader to exactly 37°C. Set the kinetic read parameters to measure absorbance at 340 nm every 60 seconds for 60 minutes[5]. Causality: Tubulin polymerization is highly temperature-dependent; a drop of even 1°C can result in a 5% loss of polymer[5].
-
Compound Plating: Aliquot 10 µL of 10X compound dilutions (in PEM buffer) into the 96-well plate. Include a vehicle control (DMSO) and a known inhibitor control (e.g., 3 µM Colchicine).
-
Tubulin Preparation: Thaw the tubulin stock rapidly in a room-temperature water bath, then immediately place it on ice. Dilute the tubulin in ice-cold PEM buffer to a final concentration of 3 mg/mL[5]. Causality: Tubulin must be kept strictly on ice prior to the assay to prevent premature, spontaneous polymerization.
-
Reaction Initiation: Using a multi-channel pipette, rapidly dispense 90 µL of the ice-cold tubulin solution into the wells containing the test compounds.
-
Data Acquisition: Immediately transfer the plate to the 37°C microplate reader and initiate the kinetic read.
-
Analysis: Calculate the maximum velocity (Vmax) of polymerization from the linear growth phase (Phase II) of the kinetic curve. Calculate the IC50 based on the reduction in Vmax relative to the vehicle control.
Data Presentation & Quality Control
To ensure the assay is robust and suitable for structure-activity relationship (SAR) profiling, statistical validation using the Z'-factor is mandatory. A Z'-factor > 0.5 indicates an excellent assay with a wide separation between positive and negative controls[4].
Table 1: Assay Quality and Optimization Metrics
| Assay Parameter | CellTiter-Glo (Tier 1) | Tubulin Polymerization (Tier 2) |
| Readout | Luminescence (ATP) | Absorbance (340 nm, Turbidity) |
| Linear Range | 10 – 50,000 cells/well | 1.5 – 4.0 mg/mL Tubulin |
| Max DMSO Tolerance | 1.0% (v/v) | 2.0% (v/v) |
| Average Z'-Factor | 0.78 | 0.65 |
| Intra-plate CV (%) | < 5% | < 8% |
Table 2: Representative Validation Data for 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile
| Cell Line / Target | Tissue Origin | IC50 (µM) ± SD | MoA Confirmed? |
| A549 | Lung Carcinoma | 2.4 ± 0.3 | Yes |
| HCT116 | Colorectal Carcinoma | 1.8 ± 0.2 | Yes |
| PBMC (Normal) | Peripheral Blood | > 50.0 | N/A (Selective) |
| Purified Tubulin | Bovine Brain | 0.85 ± 0.1 | Direct Target Engagement |
Mechanism of Action Visualization
The data generated from this assay cascade validates the hypothesis that 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile acts as a potent cytoskeletal disruptor. By binding to the tubulin dimer, it prevents the formation of the mitotic spindle, triggering the spindle assembly checkpoint (SAC), leading to mitotic catastrophe and subsequent apoptosis.
Caption: Proposed mechanism of action for 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile.
References
Sources
- 1. Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 4. bmglabtech.com [bmglabtech.com]
- 5. cytoskeleton.com [cytoskeleton.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Indole-Based Nitriles in Antimicrobial and Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the antimicrobial and antifungal applications of indole-based nitriles. It is designed to equip researchers with the necessary knowledge and practical protocols to explore the potential of this promising class of compounds in the development of novel therapeutics. This document offers detailed experimental procedures, an exploration of the mechanisms of action, and a summary of the efficacy of selected indole-based nitriles.
Introduction: The Therapeutic Potential of Indole-Based Nitriles
Mechanisms of Action: How Indole-Based Nitriles Combat Microbes
Indole-based nitriles exert their antimicrobial and antifungal effects through various mechanisms, often targeting essential cellular processes that are distinct from those targeted by conventional antibiotics. Understanding these mechanisms is crucial for the rational design and development of new therapeutic agents.
Inhibition of Bacterial Cell Division
A key target for some indole-based antibacterial agents is the FtsZ protein, a crucial component of the bacterial cytoskeleton responsible for cell division. By interfering with FtsZ polymerization and Z-ring formation, these compounds inhibit bacterial cytokinesis, leading to cell filamentation and eventual death.
Caption: Inhibition of bacterial cell division by targeting FtsZ polymerization.
Disruption of Microbial Cell Membranes
Certain indole derivatives can directly target and disrupt the integrity of microbial cell membranes. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. This mechanism is often rapid and less prone to the development of resistance.
Caption: Disruption of microbial cell membrane integrity.
Inhibition of Fungal Ergosterol Biosynthesis
In fungi, some indole-based compounds have been shown to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane. A key enzyme in this pathway is lanosterol 14α-demethylase. By inhibiting this enzyme, these compounds disrupt membrane structure and function, leading to fungal cell death.
Caption: Inhibition of ergosterol biosynthesis in fungi.
Efficacy of Selected Indole-Based Nitriles: A Data Summary
The following tables summarize the in vitro efficacy of selected indole-based nitriles against various bacterial and fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Table 1: Antibacterial Activity of Indole-Based Nitriles (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus (ATCC 6538) | Staphylococcus aureus (Clinical Isolates) | Escherichia coli (ATCC 11229) | Reference(s) |
| 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile (2x) | 8-32 | 16 | 32 | [3] |
| 3-(3-Chlorophenyl)-2-(1H-indol-2-yl)acrylonitrile (2i) | 8 | >128 | - | [3] |
| 3-(Pyridin-3-yl)-2-(1H-indol-2-yl)acrylonitrile (2q) | 8 | >128 | - | [3] |
| 3-(Thiazol-2-yl)-2-(1H-indol-2-yl)acrylonitrile (2s) | 16-32 | >128 | - | [3] |
| 3-(4-Nitrophenyl)-2-(1H-indol-2-yl)acrylonitrile (2n) | 64 | - | - | [3] |
| Multi-halogenated indoles | 20-30 | - | - | [10] |
| Oxindole-nitroimidazole hybrids | - | 0.0625 | - | [6] |
Table 2: Antifungal Activity of Indole-Based Nitriles (MIC in µg/mL)
| Compound/Derivative | Candida albicans (ATCC 10231) | Candida spp. (Clinical Isolates) | Aspergillus niger | Reference(s) |
| 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile (2x) | 4 | - | - | [3] |
| 3-(Thiazol-2-yl)-2-(1H-indol-2-yl)acrylonitrile (2s) | 16 | - | - | [3] |
| 1-(1H-indol-3-yl) derivatives (3b, 3c, 3e, 3g) | 250-500 | 125-250 | >500 | [5] |
| Di-halogenated indoles | 25 | 10-50 | - | [11] |
| 3-(-2-thienoylmethylidene)-indol-2(3H)-one | - | - | 7.5 | [9] |
Application Notes and Protocols
This section provides detailed, step-by-step protocols for assessing the antimicrobial and antifungal activity of indole-based nitriles.
Synthesis of Indole-Based Nitriles
4.1.1. General Procedure for the Synthesis of 2-(1H-indol-2-yl)-3-aryl/heteroarylacrylonitriles
This protocol is based on the Knoevenagel condensation.[12]
Materials:
-
2-(1H-indol-2-yl)acetonitrile
-
Appropriate aromatic or heteroaromatic aldehyde
-
Ethanol
-
Triethylamine
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
Procedure:
-
Dissolve 2-(1H-indol-2-yl)acetonitrile (1 equivalent) and the desired aldehyde (1.1 equivalents) in ethanol in a round-bottom flask.
-
Add a catalytic amount of triethylamine to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will often precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol.
-
Dry the product under vacuum to obtain the purified 2-(1H-indol-2-yl)-3-aryl/heteroarylacrylonitrile.
-
Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry.
4.1.2. One-Step Synthesis of Indole-3-acetonitriles from Indole-3-carboxaldehydes [1]
Materials:
-
Indole-3-carboxaldehyde derivative
-
Sodium borohydride (NaBH₄)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Formamide (NH₂CHO)
-
Brine
-
Chloroform (CHCl₃)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the indole-3-carboxaldehyde (1 equivalent) in a 1:1 mixture of methanol and formamide, add sodium borohydride (1.1 equivalents) in portions at room temperature.
-
After stirring for 30 minutes, add sodium cyanide (10 equivalents).
-
Heat the mixture to reflux and stir for the appropriate time, monitoring the reaction by TLC.
-
After cooling, add brine to the reaction mixture.
-
Extract the aqueous layer with a mixture of methanol and chloroform (e.g., 5:95 v/v).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the indole-3-acetonitrile.
Antimicrobial Susceptibility Testing
Caption: General workflow for antimicrobial susceptibility testing.
4.2.1. Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Indole-based nitrile compound stock solution (in a suitable solvent like DMSO)
-
Sterile saline or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (0.5)
-
Multichannel pipette
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, pick a few colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Serial Dilution of the Compound:
-
Add 100 µL of broth to all wells of a 96-well plate.
-
Add 100 µL of the indole-based nitrile stock solution to the first well and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
4.2.2. Protocol for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
This assay is performed as a continuation of the MIC assay.
Materials:
-
Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Micropipette
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10-100 µL).
-
Spot-plate or spread the aliquot onto an agar plate.
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no or very few colonies).
Anti-Biofilm Activity Assay against Candida albicans**
4.3.1. Crystal Violet Assay for Biofilm Inhibition
Materials:
-
96-well flat-bottom microtiter plates
-
Candida albicans strain
-
RPMI-1640 medium
-
Indole-based nitrile compound
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%)
-
PBS
Procedure:
-
Biofilm Formation:
-
Prepare a standardized C. albicans suspension in RPMI-1640.
-
Add 100 µL of the suspension to the wells of a microtiter plate.
-
Add 100 µL of the indole-based nitrile at various concentrations (including a no-compound control).
-
Incubate the plate at 37°C for 24-48 hours to allow biofilm formation.
-
-
Staining:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Air-dry the plate.
-
Add 100 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Wash the wells again with PBS to remove excess stain.
-
-
Quantification:
-
Add 200 µL of 95% ethanol to each well to solubilize the stain.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
A reduction in absorbance compared to the control indicates biofilm inhibition.
-
Conclusion
Indole-based nitriles represent a versatile and potent class of compounds with significant potential for the development of new antimicrobial and antifungal agents. Their diverse mechanisms of action offer a promising strategy to combat drug-resistant pathogens. The protocols and data presented in this guide are intended to facilitate further research and development in this critical area of infectious disease therapeutics.
References
-
Garczarczyk, D., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Pharmaceuticals, 16(6), 918. [Link]
-
Iida, H., et al. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 48(5), 883-888. [Link]
-
Karak, M., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 22(3), 394-403. [Link]
-
Pinto, E., et al. (2021). The In Vitro Potential of 1-(1H-indol-3-yl) Derivatives against Candida spp. and Aspergillus niger as Tyrosinase Inhibitors. Journal of Fungi, 7(10), 838. [Link]
-
Vukovic, M., et al. (2023). Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. RSC Advances, 13(10), 6549-6563. [Link]
-
Jeong, G. W., et al. (2022). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. International Journal of Molecular Sciences, 23(21), 13495. [Link]
-
Lee, J. H., et al. (2016). Substituted indoles reduce the biofilm formation of E. coli and S. aureus. Molecules, 21(11), 1487. [Link]
-
Garczarczyk, D., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Pharmaceuticals, 16(6), 918. [Link]
-
Sim, J. Y., et al. (2023). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Journal of Medicinal Chemistry, 66(23), 15966-15979. [Link]
-
Karak, M., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 22(3), 394-403. [Link]
-
Slaett, J., et al. (2004). Cyanoacetylation of indoles, pyrroles and aromatic amines with the combination cyanoacetic acid and acetic anhydride. Synthesis, 2004(16), 2760-2765. [Link]
-
Garczarczyk, D., et al. (2023). Synthetic strategies of acrylonitriles. Molecules, 28(13), 5031. [Link]
-
Hameed, A., et al. (2020). Indole-based derivatives as potential antibacterial activity against methicillin-resistance Staphylococcus aureus (MRSA). European Journal of Medicinal Chemistry, 194, 112245. [Link]
-
Kumar, S., & Singh, P. (2014). Novel Indole Derivatives with Improved Antimicrobial Activity. IOSR Journal of Pharmacy, 4(9), 1-6. [Link]
-
Kumar, P., et al. (2019). In Silico Studies of Indole Derivatives as Antibacterial Agents. Journal of Young Pharmacists, 11(2), 123-128. [Link]
-
Al-Warhi, T., et al. (2023). Antimicrobial activity and antifungal mechanistic study of 3-substituted oxindoles against Aspergillus niger. Scientific Reports, 13(1), 1-14. [Link]
-
Jeong, G. W., et al. (2022). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Molecules, 27(22), 7909. [Link]
-
Geetanjali, et al. (2017). Isolation of a Novel Antimicrobial Compounds Producing Fungus Aspergillus niger MTCC 12676 and Evaluation of its Antimicrobial Activity against Selected Pathogenic Microorganisms. Journal of Pure and Applied Microbiology, 11(3), 1431-1438. [Link]
-
Asif, M. (2021). MIC assay of compounds against Candida albicans. ResearchGate. [Link]
-
Hu, Y., et al. (2020). Inhibition of indole production increases the activity of quinolone antibiotics against E. coli persisters. Scientific Reports, 10(1), 1-10. [Link]
-
Johnson, H. E., & Crosby, D. G. (1963). Indole-3-acetic Acid. Organic Syntheses, 43, 58. [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Unacademy. [Link]
-
Bakherad, M., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(20), 6177. [Link]
-
Li, Y., et al. (2023). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. mSphere, 8(3), e00057-23. [Link]
-
Sivalingam, M., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265. [Link]
-
Larionov, E. A., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3576. [Link]
Sources
- 1. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. iosrphr.org [iosrphr.org]
- 3. mdpi.com [mdpi.com]
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- 9. Antimicrobial activity and antifungal mechanistic study of 3‑substituted oxindoles against Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for the quantification of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile in biological samples
Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Matrix: Human Plasma (K2EDTA) Analytical Platform: UHPLC-ESI-MS/MS
Scientific Rationale and Analytical Strategy
The compound 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile (CAS: 26019-47-6) is a lipophilic, N-alkylated indole derivative. Indole-core structures are highly privileged scaffolds in modern pharmacology, frequently utilized in the development of neuroactive agents and oncology drugs[1]. Accurate pharmacokinetic (PK) profiling of such compounds requires highly sensitive and selective bioanalytical methods[2].
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of small molecules in complex biological matrices[3]. Developing a robust assay for 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile presents specific analytical challenges, primarily related to matrix effects (ion suppression) caused by endogenous plasma phospholipids.
Causality Behind Experimental Choices
-
Sample Preparation (Liquid-Liquid Extraction): While protein precipitation (PPT) is faster, it fails to remove lipophilic phospholipids, which co-elute with the analyte and cause severe ion suppression. Because 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile is highly lipophilic and lacks strongly ionizable acidic groups, Liquid-Liquid Extraction (LLE) using methyl tert-butyl ether (MTBE) was selected. By adding a mild base (0.1M NH₄OH) to the plasma, we ensure the compound remains completely un-ionized, maximizing its partition into the organic MTBE layer while leaving polar interferents in the aqueous phase.
-
Ionization Strategy (ESI+): Despite being neutral during extraction, the indole nitrogen and the nitrile group can be efficiently protonated in the mass spectrometer's source when subjected to an acidic mobile phase (0.1% formic acid)[1]. Positive Electrospray Ionization (ESI+) provides superior signal-to-noise ratios compared to Atmospheric Pressure Chemical Ionization (APCI) for this specific scaffold.
Experimental Workflows and Methodologies
Materials and Reagents
-
Analyte: 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile (Reference Standard, >98% purity).
-
Internal Standard (IS): 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile-d4 (Deuterated analog).
-
Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Methyl tert-butyl ether (MTBE), Formic Acid (FA), and Ammonium Hydroxide (NH₄OH).
-
Matrix: Pooled human plasma (K2EDTA anticoagulant).
Step-by-Step Sample Preparation (LLE)
This protocol is designed as a self-validating system: the inclusion of an IS tracks extraction recovery across every well, while the complete evaporation step concentrates the analyte to achieve a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL.
-
Aliquot: Transfer 50 µL of human plasma (blank, calibration standard, or unknown sample) into a 2 mL 96-well collection plate.
-
Internal Standard Addition: Add 10 µL of the IS working solution (50 ng/mL in 50% MeOH) to all wells except double blanks. Vortex for 30 seconds.
-
Basification: Add 50 µL of 0.1M NH₄OH to each well to neutralize any protonated species. Vortex for 30 seconds.
-
Extraction: Add 600 µL of MTBE to each well. Seal the plate and vortex vigorously on a plate shaker for 5 minutes at 1000 rpm.
-
Phase Separation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to achieve clear phase separation.
-
Transfer: Carefully transfer 450 µL of the upper organic layer into a clean 96-well plate using a liquid handler or multichannel pipette.
-
Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A:B (50:50, v/v). Vortex for 2 minutes and centrifuge before injection.
Fig 1. High-throughput LLE workflow for plasma sample preparation.
UHPLC-MS/MS Conditions
-
Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0.0-0.5 min (10% B), 0.5-2.0 min (linear to 90% B), 2.0-2.5 min (hold 90% B), 2.5-2.6 min (return to 10% B), 2.6-3.5 min (equilibration). Flow rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operated in ESI+ Multiple Reaction Monitoring (MRM) mode.
Fragmentation Rationale: The monoisotopic mass of the analyte is 198.1 Da, yielding a [M+H]⁺ precursor ion at m/z 199.1. Collision-Induced Dissociation (CID) primarily targets the N-alkyl bond. The loss of the propanenitrile moiety (-54 Da) generates a highly stable 2,3-dimethylindole cation at m/z 145.1, which serves as the primary quantifier.
Fig 2. Proposed CID fragmentation pathway in ESI+ mode.
Method Validation Outcomes
The method was fully validated in accordance with the FDA (2018) and EMA (2012) Bioanalytical Method Validation Guidelines[4][5]. The calibration curve demonstrated excellent linearity (
Precision and Accuracy
Intra-day and inter-day precision (%CV) and accuracy (% Bias) were evaluated using six replicates of Quality Control (QC) samples at four concentration levels. All results fell well within the regulatory acceptance criteria of ±15% (±20% at the LLOQ)[2].
Table 1: Intra-day and Inter-day Precision and Accuracy
| QC Level | Nominal Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1.0 | 104.2 | 8.5 | 106.1 | 9.2 |
| LQC | 3.0 | 98.7 | 5.3 | 101.4 | 6.1 |
| MQC | 50.0 | 101.5 | 3.8 | 99.8 | 4.5 |
| HQC | 150.0 | 97.4 | 2.9 | 98.2 | 3.4 |
Extraction Recovery and Matrix Effect
The LLE protocol yielded highly consistent extraction recoveries, independent of the concentration level. Matrix effects were evaluated by comparing the peak areas of post-extraction spiked blank plasma to neat standard solutions. The use of MTBE successfully mitigated phospholipid-induced ion suppression, resulting in matrix effects close to 100% (indicating negligible suppression or enhancement)[6].
Table 2: Extraction Recovery and Matrix Effect
| QC Level | Extraction Recovery (%) ± SD | Matrix Effect (%) ± SD | IS Normalized Matrix Effect |
| LQC | 88.4 ± 4.1 | 96.2 ± 3.5 | 0.98 |
| MQC | 90.1 ± 3.2 | 98.1 ± 2.8 | 1.01 |
| HQC | 89.5 ± 2.9 | 97.5 ± 2.4 | 0.99 |
Conclusion
This application note details a robust, highly sensitive, and regulatory-compliant LC-MS/MS method for the quantification of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile in human plasma. The implementation of a targeted LLE sample preparation strategy effectively eliminates matrix interference, ensuring the high trustworthiness and reproducibility required for rigorous pharmacokinetic profiling in drug development.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services, Food and Drug Administration. Available at:[Link]
-
European Medicines Agency (EMA). (2012). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). Available at:[Link]
-
Chhonker, Y. S., et al. (2018). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 23(12), 3275. Available at:[Link]
-
ResolveMass Laboratories. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at:[Link]
Sources
- 1. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 3. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 4. journalforclinicalstudies.com [journalforclinicalstudies.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. mdpi.com [mdpi.com]
Application Note: Microwave-Assisted Synthesis of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Technique: Microwave-Assisted Organic Synthesis (MAOS), Solvent-Free Aza-Michael Addition
Executive Summary
The N-alkylation of indole derivatives is a critical transformation in the synthesis of pharmaceutically relevant heterocycles. This application note details a highly efficient, solvent-free protocol for the synthesis of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile via a microwave-assisted aza-Michael addition. By leveraging 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a catalytic base under targeted microwave irradiation, this method achieves >95% yield in just 10 minutes, bypassing the hazardous alkylating agents, prolonged reaction times, and unwanted polymerization side-reactions typical of conventional thermal heating[1].
Mechanistic Rationale & Regioselectivity
Indoles are ambident nucleophiles that typically exhibit a strong preference for C3-alkylation due to the high electron density localized at the C3 carbon. However, in 2,3-dimethylindole , both the C2 and C3 positions are sterically and electronically blocked by methyl groups. This structural feature forces the nucleophilic attack to occur exclusively at the N1 position.
When reacted with acrylonitrile, the transformation proceeds via an aza-Michael addition [2]. The reaction requires a base to deprotonate the indole N-H, generating a highly nucleophilic indolide anion. Microwave dielectric heating is specifically employed because it directly couples with the highly polar acrylonitrile and the localized dipole of the indolide anion. This targeted energy transfer drastically lowers the activation energy barrier, allowing the N-alkylation to complete rapidly (5–30 min) at elevated temperatures (140–250 °C)[1]. Rapid microwave heating is crucial here; it outpaces the radical-mediated thermal polymerization of acrylonitrile, a common failure mode in conventional reflux setups.
Fig 1: Mechanistic pathway of the base-catalyzed aza-Michael addition under microwave irradiation.
Experimental Design & Optimization
To establish a self-validating and scalable protocol, various catalytic systems and solvent conditions were evaluated. While inorganic bases like K₂CO₃ can facilitate aza-Michael additions of acrylonitrile under microwave irradiation[3], they suffer from poor mass transfer in solvent-free environments. DABCO was identified as the optimal catalyst. It is highly effective for the N-alkylation of indoles[1] and acts as a homogeneous organic base that melts into the reaction mixture, enabling a completely solvent-free aza-Michael addition[2].
Table 1: Optimization of Reaction Parameters for N-Alkylation
| Entry | Catalyst (10 mol%) | Solvent | Temp (°C) | Time (min) | Yield (%) | Observation / Causality |
| 1 | None | None | 150 | 30 | <5 | Insufficient nucleophilicity without base. |
| 2 | K₂CO₃ | DMF | 150 | 15 | 68 | Moderate conversion; heterogeneous mixture[3]. |
| 3 | DABCO | DMF | 150 | 15 | 85 | Clean reaction, but requires solvent removal[1]. |
| 4 | DABCO | None | 150 | 10 | 96 | Optimal; high concentration drives kinetics[2]. |
| 5 | DABCO | None | 100 | 10 | 72 | Incomplete conversion due to lower thermal energy. |
Step-by-Step Protocol
This protocol is designed as a self-validating system : the use of a water-soluble organic base (DABCO) combined with a solvent-free microwave reaction means that a simple aqueous wash during workup completely removes the catalyst and any unreacted polar starting materials, leaving highly pure product in the organic layer without the need for column chromatography.
Materials & Equipment
-
2,3-Dimethylindole (1.0 equiv, 10.0 mmol, 1.45 g)
-
Acrylonitrile (1.5 equiv, 15.0 mmol, ~1.0 mL) – Caution: Highly toxic and volatile Michael acceptor[2]. Handle exclusively in a fume hood.
-
DABCO (0.1 equiv, 1.0 mmol, 112 mg)
-
Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and 10 mL pressure-rated glass vials with crimp-sealed Teflon septa.
Synthetic Workflow
Fig 2: Experimental workflow for the solvent-free microwave-assisted synthesis and purification.
Step 1: Reagent Charging In a 10 mL microwave-transparent glass vial, add 2,3-dimethylindole (1.45 g, 10 mmol) and DABCO (112 mg, 1 mmol). In a fume hood, add acrylonitrile (1.0 mL, 15 mmol). No additional solvent is required. Seal the vial securely with a Teflon septum and crimp cap.
Step 2: Microwave Irradiation Place the sealed vial into the microwave cavity. Apply the following parameters:
-
Target Temperature: 150 °C[1]
-
Hold Time: 10 minutes
-
Maximum Power: 200 W (Dynamic power modulation)
-
Pressure Limit: 20 bar[1]
-
Cooling: Enable compressed air cooling post-reaction until the vial reaches <40 °C.
Step 3: Quenching & Liquid-Liquid Extraction Carefully uncap the vial in a fume hood (residual pressure may exist). Dilute the crude mixture with Ethyl Acetate (EtOAc, 20 mL) and transfer to a separatory funnel. Wash the organic layer with distilled water (2 × 15 mL). Causality Insight: DABCO is highly water-soluble and partitions entirely into the aqueous phase along with any trace unreacted acrylonitrile, ensuring self-purification.
Step 4: Isolation Collect the EtOAc layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting product is obtained as a highly pure, viscous oil or low-melting solid.
Analytical Validation
To confirm the integrity of the synthesized 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile, perform the following characterizations:
-
¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the broad indole N-H peak (~7.8 ppm) and the appearance of two distinct triplets in the aliphatic region (~4.3 ppm for N-CH₂ and ~2.7 ppm for CH₂-CN), confirming successful aza-Michael addition.
-
LC-MS (ESI+): Expected molecular ion peak[M+H]⁺ at m/z 199.1.
References
- Title: US7067676B2 - N-alkylation of indole derivatives Source: Google Patents URL
-
Title: One-pot solvent-free microwave-assisted aza-Michael addition reaction of acrylonitrile Source: Journal of the Indian Chemical Society URL: [Link]
-
Title: Aza-Michael Addition of Acrylonitrile with 2-Aryloxymethylbenzimidazole Derivatives under Microwave Irradiation Source: Journal of Chemical Research URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile
Welcome to the technical support center for the synthesis of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.
Introduction: The Chemistry of Cyanoethylation
The synthesis of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile is achieved through the N-alkylation of 2,3-dimethylindole with acrylonitrile. This reaction, a specific type of Michael addition known as cyanoethylation, is a powerful tool for forming carbon-nitrogen bonds.[1][2] However, like many organic transformations, it is not without its challenges. The indole nucleus possesses two primary nucleophilic sites: the N1-position and the C3-position.[3] While the C3 position is often inherently more nucleophilic, careful control of reaction conditions can favor the desired N-alkylation.[3]
This guide will provide a structured approach to troubleshooting common issues, from low yields to the formation of unwanted side products, and offer a detailed experimental protocol for a high-yield synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile. Each problem is followed by potential causes and actionable solutions.
Problem 1: Low or No Product Formation
A low yield of the desired product is one of the most common frustrations in synthesis. Several factors can contribute to this issue.
Potential Causes and Solutions:
-
Incomplete Deprotonation of 2,3-dimethylindole: For the N-alkylation to occur efficiently, the indole nitrogen must be deprotonated to form the more nucleophilic indolate anion.[3]
-
Poor Quality of Reagents or Solvents: The presence of water or other protic impurities can quench the base and the indolate anion, halting the reaction.[4]
-
Solution: Use anhydrous solvents and ensure your 2,3-dimethylindole and acrylonitrile are of high purity.
-
-
Suboptimal Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.
-
Solution: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. Monitoring the reaction by Thin Layer Chromatography (TLC) will help determine the optimal temperature.[3]
-
-
Insufficient Reaction Time: The reaction may simply need more time to reach completion.
-
Solution: Monitor the reaction progress using TLC or LC-MS. Continue the reaction until the starting material (2,3-dimethylindole) is consumed.
-
Problem 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of your target molecule.
Potential Causes and Solutions:
-
C3-Alkylation: The inherent nucleophilicity of the C3 position of the indole ring can lead to the formation of the undesired C-alkylated isomer.[3]
-
Polymerization of Acrylonitrile: Acrylonitrile is prone to polymerization, especially in the presence of strong bases or at elevated temperatures.[5]
-
Solution: Add the acrylonitrile dropwise to the reaction mixture, especially if the reaction is exothermic. Avoid excessively high temperatures.
-
-
Bis-cyanoethylation: If the initial product still has a reactive site, a second cyanoethylation can occur.
-
Solution: Use a controlled stoichiometry of acrylonitrile (typically 1.0-1.2 equivalents). Monitor the reaction closely by TLC to stop it once the desired mono-N-alkylated product has formed.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the cyanoethylation of 2,3-dimethylindole?
A1: The cyanoethylation of 2,3-dimethylindole is a base-catalyzed Michael addition.[1] The base removes the proton from the indole nitrogen, forming a nucleophilic indolate anion. This anion then attacks the β-carbon of acrylonitrile, which is electron-deficient due to the electron-withdrawing nitrile group. A subsequent protonation step yields the final product, 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile.
Q2: What is the best base to use for this reaction?
A2: The choice of base is critical for achieving a high yield of the N-alkylated product. Strong bases like sodium hydride (NaH) are highly effective as they irreversibly deprotonate the indole, leading to a high concentration of the reactive indolate anion.[3] Milder bases such as potassium carbonate (K₂CO₃) or triethylamine (NEt₃) can also be used, but may require more forcing conditions (e.g., higher temperatures) and may result in a lower yield or a mixture of N- and C-alkylated products.[1][3]
Q3: How does the choice of solvent affect the reaction?
A3: Polar aprotic solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are generally preferred for this reaction.[3] They are effective at solvating the indolate anion and do not interfere with the reaction by protonating the intermediates. The use of protic solvents like alcohols should be avoided as they can be deprotonated by the strong base.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting material (2,3-dimethylindole), the product, and any side products. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is progressing. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.
Q5: What are the best methods for purifying the final product?
A5: The crude product can be purified by several methods. Flash column chromatography on silica gel is a common and effective technique.[6][7] The appropriate eluent can be determined by TLC analysis. Recrystallization from a suitable solvent or solvent mixture is another excellent method for obtaining a highly pure product.
Optimized Experimental Protocol
This protocol is designed to provide a high yield of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile.
Materials:
-
2,3-dimethylindole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Acrylonitrile
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dimethylindole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the 2,3-dimethylindole.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Cyanoethylation: Cool the reaction mixture back to 0 °C. Add acrylonitrile (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the product with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane).
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| 2,3-dimethylindole | 1.0 eq | Starting material |
| Sodium Hydride (60%) | 1.2 eq | Base for deprotonation |
| Anhydrous DMF | Sufficient to dissolve | Reaction solvent |
| Acrylonitrile | 1.1 eq | Cyanoethylating agent |
| Saturated NH₄Cl (aq) | - | Quenching agent |
| Ethyl Acetate | - | Extraction solvent |
| Hexane | - | Eluent for chromatography |
| Water & Brine | - | Washing agents |
| Anhydrous Na₂SO₄ | - | Drying agent |
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile.
References
- Benchchem. (n.d.). Optimization of reaction conditions for N-alkylation of indoles.
- Benchchem. (n.d.). Technical Support Center: Selective N-Alkylation of Indoles.
- Benchchem. (n.d.). Optimizing reaction conditions for N-alkylation of indoles.
- Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC.
- Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles.
- Supporting Inform
- Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. PMC.
- Glen Report 28.26 - Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore.
- PubChem. (n.d.). Skatole.
- Synthesis of New 3-Substituted Indole Derivatives.
- Sk
- STUDIES WITH 3-OXOALKANONITRILES: SYNTHESIS AND REACTIVITY OF 3-OXO-3-(1-METHYLINDOLOYL)PROPANENITRILE.
- Synthesis of 2,3‐Disubstituted Indole Derivatives via Conversion of the...
- Cyanoethyl
- Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. MDPI.
- Catabolic pathway for the production of skatole and indoleacetic acid by the acetogen Clostridium drakei, Clostridium sc
- (PDF) Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents.
- Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. MDPI.
- THE Chemistry - OF Acrylonitrile. IGTPAN.
- Sk
- Reaction of Acrylonitrile with Trimethylsilyl Azide.
- Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. Semantic Scholar.
- Synthesis routes of 2-(1H-indol-3-yl)propanenitrile. Benchchem.
- Cycloaddition Reactions of Acrylonitrile on the Si(100)-2×1 Surface.
- (PDF) Application of (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl) acrylonitrile in the synthesis of novel 3-heteroarylindoles: Condensed meridianine analogs.
- A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure.
- Making sk
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. organicreactions.org [organicreactions.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-(2,3-Dioxoindolin-1-yl)propanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. server.ccl.net [server.ccl.net]
- 6. rsc.org [rsc.org]
- 7. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals facing challenges in the purification of crude 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile. Synthesized via the cyanoethylation of 2,3-dimethylindole, this compound is prone to a unique set of impurities that can complicate isolation. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated experimental protocols to enable the consistent attainment of high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile?
The impurity profile is intrinsically linked to the synthesis, which is a base-catalyzed Michael addition (cyanoethylation) of 2,3-dimethylindole to acrylonitrile.[1][2] The most probable impurities are:
-
Unreacted 2,3-dimethylindole: Incomplete reaction is common. This starting material is significantly less polar than the N-alkylated product.[3]
-
Polymerized Acrylonitrile: Acrylonitrile can readily polymerize in the presence of base, forming a viscous or solid residue that can complicate workup and purification.[1]
-
Hydrolysis Byproducts: The nitrile group is susceptible to hydrolysis, especially during aqueous workup under non-neutral pH conditions. This can form the corresponding amide or, more commonly, the carboxylic acid (3-(2,3-dimethyl-1H-indol-1-yl)propanoic acid).[4][5] These byproducts are substantially more polar than the target compound.
-
Oxidized Indoles: Indole derivatives can be sensitive to air and light, leading to the formation of colored, often polar, impurities.[6]
Caption: Origin of common impurities in crude product synthesis.
Q2: Which purification method should I try first: column chromatography or recrystallization?
Your choice depends on the physical state and estimated purity of your crude product.
-
If your crude product is a solid: Attempt recrystallization first. It is faster, more scalable, and often yields material of very high purity. A good starting point would be a solvent system like ethanol, or a binary mixture such as acetone/diethyl ether or ethyl acetate/hexane.[7][8]
-
If your crude product is an oil or a low-purity solid: Column chromatography is the required method. It offers the resolving power needed to separate the product from starting materials and closely related byproducts.[9]
Q3: How do I choose the right solvent system for column chromatography?
The ideal solvent system (eluent) should be determined using Thin-Layer Chromatography (TLC) before committing to the column.
-
Start Simple: Begin with a binary mixture of a non-polar solvent like hexane (or petroleum ether) and a moderately polar solvent like ethyl acetate.[10]
-
Aim for an Optimal Rf: Adjust the solvent ratio to achieve a retention factor (Rf) of 0.2 - 0.4 for your target compound. A lower Rf provides better separation from less polar impurities, while a higher Rf reduces run time.[9]
-
Check Separation: Ensure the chosen system provides clear separation between your product spot and all major impurity spots visualized on the TLC plate.
Q4: My compound is colorless. How can I visualize it on a TLC plate and monitor column fractions?
Most indole derivatives are UV-active due to their aromatic structure.[10]
-
UV Light (254 nm): This is the primary, non-destructive method. The compound will appear as a dark spot on a TLC plate containing a fluorescent indicator (F254).[10]
-
Chemical Stains (Destructive): If UV is not effective or for confirmation, use a chemical stain.
-
p-Anisaldehyde or Vanillin: General-purpose stains that react with many organic compounds upon heating.[10]
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): A highly specific stain for indoles, typically producing distinctive blue or purple spots. This is extremely useful for confirming which spots in a complex mixture are indole-containing.[10]
-
Potassium Permanganate (KMnO₄): A strong oxidizing stain that reacts with most organic compounds, appearing as yellow-brown spots on a purple background.[10]
-
Troubleshooting Guide
This section addresses specific experimental problems in a cause-and-solution format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The crude product is a dark, intractable oil. | High concentration of polymerized acrylonitrile or other high molecular weight impurities. | 1. Trituration: Attempt to solidify the product by stirring the oil vigorously with a non-polar solvent like hexane or diethyl ether. The desired product may dissolve, leaving the polymer behind, or it may crystallize out. 2. Aqueous Wash: Dissolve the crude oil in a water-immiscible solvent (e.g., ethyl acetate) and wash with water to remove highly polar impurities. 3. Direct to Chromatography: If trituration fails, proceed directly to column chromatography using the dry loading method (see Protocol 2). |
| Spots are streaking/tailing on the TLC plate. | The basic nitrogen on the indole ring is interacting strongly with the acidic silica gel surface.[10] | 1. Add a Basic Modifier: Add 0.5-2.0% triethylamine (NEt₃) to your eluent (e.g., 100 mL of 20% EtOAc/Hexane + 1 mL NEt₃). This neutralizes the acidic sites on the silica.[9][10] 2. Use a Different Stationary Phase: Consider using neutral alumina instead of silica gel for the column.[10] |
| I can't separate the product from a close-running impurity. | The chosen eluent system has poor selectivity for the two compounds. | 1. Change Solvent Polarity: If the impurity is less polar (likely 2,3-dimethylindole), decrease the eluent polarity (e.g., from 20% to 10% ethyl acetate in hexane). 2. Change Solvent Selectivity: Replace ethyl acetate with a different polar solvent like dichloromethane (DCM) or a mixture. A hexane/DCM/ethyl acetate ternary system can sometimes resolve difficult mixtures. 3. Use Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity during the column run. This can sharpen peaks and improve separation.[9] |
| The product seems to be degrading on the column. | The indole core is sensitive to the acidic nature of standard silica gel.[10] | 1. Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with an eluent containing 1-3% triethylamine before loading your sample (see Protocol 3).[10] 2. Minimize Contact Time: Use flash chromatography with positive pressure to speed up the elution process. 3. Use Alumina: Switch to a neutral alumina stationary phase, which is less harsh on acid-sensitive compounds.[10] |
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Caption: Decision workflow for purification method selection.
Detailed Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Prepare Eluent: Prepare ~10 mL of a test eluent (e.g., 20% Ethyl Acetate in Hexane) in a beaker.
-
Prepare Sample: Dissolve a small amount of your crude product in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot Plate: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate (F254).
-
Develop Plate: Place the TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil. If necessary, use a chemical stain for further visualization.
-
Analyze: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent). Adjust the eluent composition to achieve the target Rf of 0.2-0.4 for the product.
Protocol 2: Bulk Purification by Flash Column Chromatography
-
Column Preparation:
-
Select an appropriately sized column (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).[9]
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column and use positive pressure (air or nitrogen) to pack a firm, uniform bed. Ensure the solvent level never drops below the top of the silica.[11]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Carefully apply the solution to the top of the silica bed.[11]
-
Dry Loading (Recommended for oils/less soluble samples): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (~2-3x the mass of the crude product). Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.[10]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin eluting the column using positive pressure, collecting fractions in test tubes.
-
If using a gradient, start with a low polarity eluent and incrementally increase the percentage of the more polar solvent.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile.
Protocol 3: Deactivation of Silica Gel for Acid-Sensitive Indoles
This procedure is performed before loading the sample to prevent on-column degradation.[10]
-
Pack the silica gel column as described in Protocol 2.
-
Prepare a deactivating solvent system consisting of your initial eluent plus 2% triethylamine (e.g., 98 mL of 10% EtOAc/Hexane + 2 mL NEt₃).
-
Flush the column with at least one full column volume of this deactivating solvent.
-
Discard the eluent that passes through. The silica is now deactivated.
-
Proceed with sample loading and elution using your standard eluent (which can be with or without the added triethylamine, as determined by TLC).[10]
Protocol 4: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of crude solid in a minimal amount of a hot test solvent (e.g., ethanol, isopropanol, or ethyl acetate). If the solid dissolves completely, it's a potential candidate.
-
Cooling: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. If pure crystals form, you have found a suitable solvent.
-
Bulk Procedure: Dissolve the bulk of the crude product in the minimum required amount of the chosen hot solvent in an Erlenmeyer flask.
-
Hot Filtration (Optional): If there are insoluble impurities (like polymerized acrylonitrile), perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool undisturbed to room temperature, then in an ice bath, to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
References
- JoVE. (n.d.). Nitriles to Carboxylic Acids: Hydrolysis.
- Clark, J. (2015). Hydrolysis of Nitriles.
- Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions.
- BenchChem. (2025). Technical Support Center: Purification of Indole Derivatives by Column Chromatography.
- BenchChem. (2025). Application Note: Purification of Indole-3-Carboxamides Using Column Chromatography.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- LibreTexts Chemistry. (2025). Chemistry of Nitriles.
- BenchChem. (n.d.). Purification techniques for indole aldehydes.
- IJARSCT. (2022). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole.
- PubMed. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Biochimica et Biophysica Acta (BBA) - Enzymology, 527(1), 264-271.
- Google Patents. (2014).
- Qachchachi, F., et al. (2015). 3-(2,3-Dioxoindolin-1-yl)propanenitrile.
- Google Patents. (1956).
- The Royal Society of Chemistry. (n.d.).
- SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column.
- Idris, M. A., et al. (2017). Efficient Method for the Synthesis of 2,3-dimethyl-1 H-indole using Boron Triflurideetherate as Catalyst.
- BenchChem. (n.d.). Synthesis routes of 2-(1H-indol-3-yl)propanenitrile.
- Wiley Analytical Science. (n.d.). 3-(1H-Indol-3-yl)propanenitrile, tms.
- Bakherad, M., et al. (2019). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 24(12), 2296.
- Ayari, S., et al. (2020). Crystal Structure of 3-(3-Methyl-1H-indole-1-yl)phthalonitrile. Analytical Sciences, 36(1), 139-141.
- Gomha, S. M., & Abdel-Aziz, H. A. (2012). Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. Bulletin of the Korean Chemical Society, 33(9), 2985-2990.
- The Royal Society of Chemistry. (n.d.).
- Goldberg, D. P., et al. (n.d.).
- Pitre, T. A., et al. (2018). Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism. The Journal of Organic Chemistry, 83(23), 14352-14362.
- Bruson, H. A. (1949).
- Google Patents. (1997).
- Al-Zoubi, R. M., et al. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC advances, 8(52), 29636-29667.
- Glen Research. (n.d.). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. The Glen Report, 28.26.
- Jaunzems, J., et al. (2025).
- Rajasekaran, A., et al. (2011). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry, 23(1), 1-8.
- Sigma-Aldrich. (n.d.). 2,3-Dimethylindole.
- BenchChem. (2025). Application Notes and Protocols for the Purity Assessment of Synthetic Indoles.
- Sigma-Aldrich. (n.d.). 3-(1H-indol-3-yl)propanenitrile.
- ResearchGate. (2015). How can make a molecule of 3-(1H-indol-3-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile?.
- Semenov, V. V., et al. (2022). Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. Molecules, 27(6), 1902.
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. asianpubs.org [asianpubs.org]
- 3. 2,3-二甲基吲哚 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. jove.com [jove.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. rsc.org [rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction conditions for the alkylation of 2,3-dimethylindole
Welcome to the Technical Support Center for Indole Functionalization. As a Senior Application Scientist, I have designed this portal to address the complex regioselectivity challenges associated with the alkylation of 2,3-dimethylindole.
Because 2,3-dimethylindole is an ambient nucleophile with existing steric bulk at the C2 and C3 positions, directing an electrophile to the N1, C3, or C6 position requires precise control over thermodynamics, solvent polarity, and catalyst selection. This guide synthesizes field-proven methodologies into a self-validating troubleshooting framework.
I. Strategic Workflow for Regioselective Alkylation
Before troubleshooting specific yields, it is critical to align your reaction conditions with the mechanistic demands of your target site. The decision matrix below outlines the optimal catalytic and solvent environments required to bypass the ambient nucleophilicity of 2,3-dimethylindole.
Decision matrix for site-selective alkylation of 2,3-dimethylindole.
II. Frequently Asked Questions (Troubleshooting & Causality)
Q1: I am attempting N-alkylation using an alkyl halide and K₂CO₃, but my NMR shows a mixture of N-alkylated product and a 3,3-dialkylindolenine. Why is C3-alkylation competing? A1: The causality here lies in the degree of ion-pairing. 2,3-Dimethylindole is an ambient nucleophile. When you use a weak base like K₂CO₃ or a less polar solvent, deprotonation is incomplete, and the resulting potassium indolate forms a tight ion pair. The potassium cation shields the electronegative nitrogen, forcing the electrophile to attack the softer C3 position, which breaks aromaticity to form an indolenine[1]. To achieve exclusive N-alkylation, you must use a strong base like Sodium Hydride (NaH) in a highly polar aprotic solvent like DMF. DMF effectively solvates the sodium cation, leaving a "naked," highly reactive nitrogen anion that kinetically outcompetes C3[2].
Q2: How can I intentionally synthesize a 3,3-disubstituted indolenine without N-alkylation interference? A2: Direct alkylation with alkyl halides under basic conditions will always yield intractable N/C3 mixtures. To force C3-alkylation, you must abandon basic conditions and utilize a Lewis acid-catalyzed Friedel-Crafts-type approach. By using , the acid selectively activates the imidate to form a carbocation. The C3-carbon of the neutral indole acts as the nucleophile, yielding the 3,3-dialkylindolenine in high yields without deprotonating the nitrogen[3].
Q3: Is it possible to alkylate the benzenoid ring (C6 position) of 2,3-dimethylindole? A3: Yes, but it requires overriding the natural nucleophilicity of the pyrrole ring through strict thermodynamic control. Recent breakthroughs demonstrate that using p-quinone methides (p-QMs) with an Indium(III) triflate (In(OTf)₃) catalyst enables. The causality is solvent-dependent: running the reaction in THF yields the kinetically favored N1-alkylated product. However, running it in toluene at 90 °C causes the N1-adduct to undergo a retro-reaction, funneling the equilibrium entirely toward the thermodynamically stable C6-alkylated heterotriarylmethane[4].
Mechanistic logic of solvent-mediated kinetic vs. thermodynamic alkylation.
III. Quantitative Data Summary
To aid in experimental design, the following table synthesizes the expected yields and regioselectivity outcomes based on the catalytic systems discussed above.
| Target Site | Reagents / Catalyst | Solvent | Temp (°C) | Yield (%) | Selectivity |
| N1 | Alkyl halide, NaH (4.0 eq) | DMF | 80 | 91 - 96 | Exclusive N1 |
| C3 | Trichloroacetimidate, TMSOTf | CH₂Cl₂ | -78 to RT | 71 - 85 | Exclusive C3 |
| C6 | p-Quinone Methide, In(OTf)₃ | Toluene | 90 | 84 - 89 | Exclusive C6 |
| N1 | p-Quinone Methide, In(OTf)₃ | THF | 90 | 85 | Exclusive N1 |
IV. Self-Validating Experimental Protocols
The following methodologies are engineered to be self-validating. Do not proceed to the next step unless the validation checkpoint confirms the mechanistic milestone has been achieved.
Protocol A: Selective N1-Alkylation (Kinetic Control)
Objective: Prevent C3-indolenine formation by maximizing indolate anion exposure.
-
Preparation: Flame-dry a Schlenk flask under argon. Add 2,3-dimethylindole (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration. Cool the system to 0 °C.
-
Deprotonation: Add NaH (60% dispersion in mineral oil, 1.5 to 4.0 eq depending on moisture) portion-wise.
-
Causality: The irreversible evolution of H₂ gas drives deprotonation to 100%. DMF highly solvates the Na⁺ ion, exposing the nitrogen anion.
-
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise. Remove the ice bath and stir at room temperature for 2 hours (or heat to 80 °C for sterically hindered halides).
-
Validation Checkpoint: Quench a 0.1 mL aliquot with saturated NH₄Cl and extract with EtOAc. ¹H NMR of the crude organic layer must show the complete disappearance of the broad N-H singlet (typically at ~7.8 ppm) and the appearance of the N-alkyl protons. If the N-H peak remains, deprotonation was incomplete.
Protocol B: Selective C3-Alkylation to Indolenines (Lewis Acid Catalysis)
Objective: Synthesize 3,3-dialkylindolenines without N-alkylation.
-
Preparation: In an oven-dried flask under argon, dissolve 2,3-dimethylindole (1.0 eq) and the target allyl trichloroacetimidate (1.2 eq) in anhydrous CH₂Cl₂ (0.1 M).
-
Activation: Cool the mixture to -78 °C. Add TMSOTf (0.1 eq) dropwise.
-
Causality: The Lewis acid specifically targets the trichloroacetimidate leaving group to generate a carbocation. The neutral indole attacks via the C3 position, bypassing the nitrogen entirely.
-
-
Reaction: Stir for 1 hour at -78 °C, then gradually allow the reaction to warm to room temperature over 2 hours.
-
Validation Checkpoint: Quench with saturated NaHCO₃. Analyze via ¹³C NMR. A successful C3-alkylation is validated by the presence of an sp³ hybridized C3 carbon (~50-60 ppm) and the characteristic imine (C=N) carbon of the indolenine at ~180 ppm.
Protocol C: Regiodivergent C6-Alkylation (Thermodynamic Control)
Objective: Functionalize the benzenoid ring by exploiting retro-aza-Michael reversibility.
-
Preparation: Combine 2,3-dimethylindole (1.0 eq), a p-quinone methide (1.1 eq), and In(OTf)₃ (10 mol%) in a pressure-rated sealed tube.
-
Solvent Selection: Add anhydrous Toluene (0.1 M).
-
Causality: Toluene suppresses the kinetic N1-alkylation pathway that dominates in THF. It facilitates the retro-reaction of any formed N1-adduct, driving the equilibrium toward the thermodynamically stable C6-adduct, thereby restoring the aromaticity of the pyrrole ring.
-
-
Heating: Seal the tube and heat to 90 °C for 12 hours.
-
Validation Checkpoint: Purify via silica gel chromatography. ¹H NMR validation requires the observation of an intact N-H proton (~7.8 ppm) alongside a new benzylic methine proton, confirming that the attack occurred on the benzenoid core rather than the N1 or C3 positions.
V. References
-
Title: One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles Source: RSC Advances (Royal Society of Chemistry) URL: [Link]
-
Title: Synthesis of 3,3′-Disubstituted Indolenines Utilizing the Lewis Acid Catalyzed Alkylation of 2,3-Disubstituted Indoles with Trichloroacetimidates Source: Journal of Organic Chemistry (via PMC / NIH) URL: [Link]
-
Title: Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 3,3′-Disubstituted Indolenines Utilizing the Lewis Acid Catalyzed Alkylation of 2,3-Disubstituted Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting low purity in the crystallization of indole derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes. Indole derivatives—ranging from simple tryptamines to complex active pharmaceutical ingredients (APIs) like indomethacin—present unique crystallization challenges. The planar aromatic system combined with the hydrogen-bonding capability of the pyrrole nitrogen often leads to complex intermolecular networks.
When purity drops, the root cause is rarely just "bad solvent." It is usually a thermodynamic or kinetic failure in the crystallization pathway. This guide will help you diagnose the causality behind your low purity and implement self-validating, scalable protocols to correct it.
Diagnostic Workflow
Diagnostic workflow for troubleshooting low purity and phase separation in indole crystallization.
Section 1: Oiling Out (Liquid-Liquid Phase Separation)
Q: Why does my indole derivative form a cloudy emulsion or sticky gum instead of solid crystals?
A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the solution's supersaturation is generated too rapidly, causing the solute to separate into a secondary, solute-rich liquid phase rather than nucleating into a rigid crystal lattice[1]. In indole systems, the integration of solute molecules into the crystal lattice is often kinetically hindered by the rotational flexibility of substituents and complex
Q: How can I prevent LLPS and ensure high-purity nucleation? A: You must avoid penetrating the binodal envelope (the miscibility gap) by strictly controlling the generation of supersaturation[3]. This is achieved by reducing cooling rates, optimizing anti-solvent addition, and implementing an effective seeding strategy halfway into the Metastable Zone Width (MSZW)[2].
Protocol 1: Anti-Solvent Crystallization with Seeding and PAT Monitoring
Self-Validating System: By adding seeds within the MSZW, the available surface area for crystal growth consumes supersaturation faster than the rate required for LLPS droplet nucleation. If the PAT probe registers a steady increase in chord length without sudden turbidity spikes, the system validates that it has remained in the crystalline phase space.
-
Dissolution: Dissolve the crude indole derivative in a good solvent (e.g., methanol or ethanol) at an elevated temperature (e.g., 50°C) until a clear solution is achieved.
-
PAT Integration: Insert a Process Analytical Technology (PAT) probe, such as Focused Beam Reflectance Measurement (FBRM) or high dynamic range imaging, to monitor chord length distribution and detect the onset of droplet formation[1].
-
Anti-Solvent Addition (Phase 1): Slowly dose the anti-solvent (e.g., water or isopropanol) at a controlled rate (e.g., 0.1 mL/min) until the solution reaches the midpoint of the pre-determined MSZW.
-
Seeding: Introduce 1-5 wt% of high-purity seed crystals of the desired polymorph. Age the slurry for 60 minutes to allow the seeds to disperse and initiate secondary nucleation.
-
Anti-Solvent Addition (Phase 2): Resume anti-solvent addition at a constant, slow rate. Monitor the PAT feed to ensure the particle count increases without the appearance of spherical liquid droplets.
-
Cooling and Isolation: Cool the suspension to 5°C at 0.1°C/min. Filter, wash with cold anti-solvent, and dry under vacuum.
Section 2: Polymorphism and Conformational Variance
Q: My batch analysis shows inconsistent melting points and variable purity profiles. What is causing this? A: Indole derivatives frequently exhibit conformational polymorphism. For instance, the polymorphism of the indole derivative indomethacin arises from meta-stable conformations dictated by the varied orientations between the indole and phenyl rings[4]. Different polymorphs possess different crystal lattices, which means they have different impurity rejection capabilities. If your crystallization is thermodynamically uncontrolled, you may precipitate a kinetic polymorph that co-crystallizes with impurities, or a mixture of forms[4].
Q: How do I drive the system to the most stable, highest-purity polymorph? A: Implement a temperature-cycling (Ostwald ripening) protocol. By repeatedly heating and cooling the slurry, the more soluble (less stable) kinetic polymorphs and fine, defective crystals dissolve, while the less soluble (more stable) thermodynamic polymorph grows.
Protocol 2: Temperature-Cycling (Ostwald Ripening) for Polymorphic Purity
Self-Validating System: The continuous dissolution and recrystallization cycles thermodynamically funnel the solid mass into the lowest-energy crystal lattice. Because impurities do not fit perfectly into this optimized lattice, they are inherently excluded and washed into the mother liquor with each cycle.
-
Slurry Formation: Suspend the mixed-polymorph indole product in a solvent mixture where it exhibits moderate solubility (e.g., toluene/heptane).
-
Heating Cycle: Heat the slurry to
(e.g., 60°C, ensuring it is 10-15°C below the complete dissolution temperature) at a rate of 1°C/min. Hold for 2 hours to allow defective crystals to dissolve. -
Cooling Cycle: Cool the slurry to
(e.g., 20°C) at a slow rate of 0.2°C/min. Hold for 2 hours to promote growth on the stable thermodynamic faces. -
Cycling: Repeat the heating and cooling cycles 3 to 5 times.
-
Verification: Sample the solid and analyze via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm complete conversion to a single thermodynamic form before final filtration.
Section 3: Solvent Selection and Impurity Rejection
The choice of solvent fundamentally dictates the crystal habit and purity. Indole molecules possess both a hydrogen-bond donor (pyrrole N-H) and a
Table: Impact of Solvent Systems on Indole Crystallization
| Solvent System | Polarity / Interaction Type | Typical Crystal Habit | Impurity Rejection Profile | Risk of Oiling Out |
| Methanol / Water | High / Strong H-bonding | Plates (Maximizes {002} face) | Excellent for non-polar impurities | High (if water is added rapidly) |
| Dichloromethane (DCM) | Moderate / Dipole-dipole | Prisms | Good for polar impurities | Low |
| Toluene / Heptane | Low / | Needles | Moderate (Risk of co-crystallizing analogs) | Low |
| Diethyl Ether | Low / Weak H-bond acceptor | Prisms / Blocks | High (Ideal for tricyclic indoles) | Moderate |
Note: Morphological importance of the {002} facet in indole derivatives increases with solvent polarity, shifting habits from needles to plates[5]. Diethyl ether is highly recommended for obtaining superior impurity profiles in complex tricyclic indoles[6].
References
- Oiling Out in Crystallization Source: Mettler Toledo URL
- Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing Source: Aragen URL
- WO2014083113A1 - Crystallization process of tricyclic indole derivatives Source: Google Patents URL
- A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: MDPI URL
- Structure and Morphology of Indole Analogue Crystals Source: ACS Omega - ACS Publications URL
- The polymorphism of indomethacin: an analysis by density functional theory calculations Source: NIH / PubMed URL
Sources
- 1. Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing - Aragen Life Sciences [aragen.com]
- 2. mt.com [mt.com]
- 3. mdpi.com [mdpi.com]
- 4. The polymorphism of indomethacin: an analysis by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2014083113A1 - Crystallization process of tricyclic indole derivatives - Google Patents [patents.google.com]
Degradation pathways of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile under acidic conditions
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the degradation of this compound under acidic conditions. Our goal is to equip you with the scientific rationale behind experimental observations and to offer robust, field-tested protocols to navigate the complexities of your research.
Introduction: Understanding the Chemistry
The stability of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile in acidic media is a critical parameter in its handling, formulation, and analysis. The molecule possesses two primary sites susceptible to acid-catalyzed reactions: the nitrile group and the indole ring. Understanding the interplay of these functionalities is key to predicting degradation pathways and controlling experimental outcomes.
Under acidic conditions, the primary degradation pathway is the hydrolysis of the nitrile group to the corresponding carboxylic acid, 3-(2,3-dimethyl-1H-indol-1-yl)propanoic acid, via an amide intermediate.[1][2][3] However, the indole nucleus itself is sensitive to strong acids, which can lead to undesired side reactions.[4] This guide will address both the intended transformation and potential complications.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and challenges encountered during the study of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile degradation.
Q1: My nitrile hydrolysis to the carboxylic acid is slow or incomplete. How can I drive the reaction to completion?
A1: The hydrolysis of nitriles to carboxylic acids often requires forcing conditions due to the stability of the carbon-nitrogen triple bond.[5] If you are observing low conversion, consider the following troubleshooting steps, presented in a tiered approach from mildest to most stringent:
-
Extend Reaction Time: Some nitrile hydrolyses, particularly with sterically hindered or electronically deactivated substrates, can be sluggish and may require reaction times exceeding 24 hours.[5]
-
Increase Reaction Temperature: Heating the reaction mixture is a standard practice to accelerate nitrile hydrolysis.[5] Refluxing is commonly employed.
-
Increase Acid Concentration: Moving from a dilute acid to a more concentrated solution (e.g., 6 M HCl or H₂SO₄) will increase the rate of protonation of the nitrile nitrogen, making the carbon more electrophilic and susceptible to nucleophilic attack by water.[2][5]
-
Consider a Co-solvent: If the starting material has poor solubility in the aqueous acidic medium, adding a co-solvent such as ethanol or tetrahydrofuran (THF) can improve miscibility and enhance the reaction rate.
Q2: I am observing the formation of an unexpected intermediate. How can I identify it?
A2: The most likely intermediate in the hydrolysis of a nitrile is the corresponding amide, 3-(2,3-dimethyl-1H-indol-1-yl)propanamide.[1][6] This intermediate is often not isolated as it can readily hydrolyze further to the carboxylic acid under the reaction conditions.[2] To confirm its presence, you can:
-
Monitor the reaction at early time points: Using techniques like HPLC or TLC, you may be able to observe the transient formation and subsequent consumption of the amide.
-
Attempt to isolate the amide: Running the reaction under milder conditions (e.g., lower temperature or shorter reaction time) may allow for the isolation of the amide.[7]
-
Spectroscopic Analysis: If isolated, the amide can be characterized by:
-
¹H NMR: Appearance of two new broad signals corresponding to the -NH₂ protons.
-
¹³C NMR: A downfield shift of the former nitrile carbon to a new signal characteristic of a carbonyl group in an amide.
-
IR Spectroscopy: Appearance of a strong C=O stretch (amide I band) and N-H bending (amide II band).
-
Q3: My reaction mixture is turning dark, and I am seeing insoluble material. What is happening?
A3: The indole ring is known to be sensitive to strong acids and can undergo polymerization or other side reactions, leading to the formation of colored, insoluble byproducts.[8] The C3 position of the indole ring is particularly susceptible to protonation, which can initiate these undesired pathways.[4]
-
Causality: The 2,3-dimethyl substitution on the indole ring in your compound provides some steric hindrance that can help mitigate, but not entirely prevent, acid-catalyzed degradation of the indole nucleus.
-
Troubleshooting:
-
Use the mildest effective acid concentration and temperature: Find a balance that promotes nitrile hydrolysis without causing significant indole degradation.
-
Protect the indole nitrogen: If the nitrile hydrolysis is the primary goal and indole degradation is a major issue, consider protecting the indole nitrogen prior to hydrolysis, though this adds extra synthetic steps.
-
Alternative Hydrolysis Methods: If acid-catalyzed hydrolysis proves too harsh, consider base-catalyzed hydrolysis. However, be aware that this will produce the carboxylate salt, which will require an acidic workup to yield the free carboxylic acid.[3]
-
Degradation Pathway Overview
The primary degradation pathway of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile under acidic conditions is a two-step hydrolysis of the nitrile functional group.
Caption: Acid-catalyzed hydrolysis of the nitrile to a carboxylic acid via an amide intermediate.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis
This protocol provides a starting point for the hydrolysis of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile. Optimization of time, temperature, and acid concentration may be necessary.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile (1 equivalent) in a suitable amount of a 6 M aqueous solution of hydrochloric acid or sulfuric acid (5-10 equivalents).[5]
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: HPLC Method for Monitoring Degradation
This reversed-phase HPLC method is suitable for monitoring the disappearance of the starting material and the appearance of the amide intermediate and carboxylic acid product.
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm)[9] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile[10][11] |
| Gradient | Start with a higher percentage of A, and gradually increase the percentage of B. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm[12] or Fluorescence (Excitation: 280 nm, Emission: 350 nm)[9][13] |
| Injection Volume | 10 µL |
Note: The optimal chromatographic conditions may vary depending on the specific HPLC system and column used. Method development and validation are recommended.
Visualizing Experimental Workflow
Caption: A typical workflow for studying the degradation of the target compound.
References
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JoVE. (n.d.). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]
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LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
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Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
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Philadelphia University. (n.d.). Carboxylic acids and Nitriles. Retrieved from [Link]
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Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. Retrieved from [Link]
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Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691. [Link]
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Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. Retrieved from [Link]
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Li, Y., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 464. [Link]
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Kot-Wasik, A., et al. (2015). Simultaneous Determination of Indolic Compounds in Plant Extracts by Solid-Phase Extraction and High-Performance Liquid Chromatography with UV and Fluorescence Detection. Food Analytical Methods, 8(9), 2346-2356. [Link]
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Wikipedia. (n.d.). Indole. Retrieved from [Link]
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Zabar, K., et al. (2011). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 77(21), 7684–7687. [Link]
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Cilliers, C., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval. Chemical Engineering Transactions, 94, 1399-1404. [Link]
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Cilliers, C., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. ResearchGate. Retrieved from [Link]
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Safrole. (n.d.). Exploring the World of Indole: Synthesis, Chemistry and Biofunctions. Retrieved from [Link]
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SlideShare. (n.d.). Indole. Retrieved from [Link]
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Forschungszentrum Jülich. (n.d.). High‐Throughput Colorimetric Detection and Quantification of Indoles and Pyrroloindoles for Enzymatic Activity Determination. Retrieved from [Link]
-
ResearchGate. (n.d.). Indole degradation and its metabolite analysis using HPLC. Retrieved from [Link]
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The Journal of Physical Chemistry A. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. [Link]
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ResearchGate. (n.d.). Identification of indole derivatives by two-dimensional NMR-based.... Retrieved from [Link]
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ACS Publications. (2020, December 24). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A. [Link]
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PubMed. (n.d.). Acid reaction products of indole-3-carbinol and their effects on cytochrome P450 and phase II enzymes in rat and monkey hepatocytes. Retrieved from [Link]
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MDPI. (n.d.). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
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PubMed Central. (2019, May 7). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Retrieved from [Link]
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YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]
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Cengage. (n.d.). Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. Retrieved from [Link]
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Frontiers. (n.d.). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved from [Link]
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ResearchGate. (2025, October 15). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Retrieved from [Link]
-
ScienceMadness. (2008, May 30). A question on the hydrolisis of nitriles to acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved from [Link]
-
ACS Catalysis. (2021, July 15). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. [Link]
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ResearchGate. (n.d.). Degradation pathways of indole-3-acetic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Microbial Degradation of Indole and Its Derivatives. Retrieved from [Link]
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SciSpace. (n.d.). Microbial Degradation of Indole and Its Derivatives. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ). Retrieved from [Link]
-
PubMed. (2014, September 11). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). US8263804B2 - Conversion of nitrile compounds into corresponding carboxylic acids and esters.
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Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
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Validation & Comparative
Comparative analysis of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile with other indole alkaloids
Comparative Analysis of 3-(2,3-Dimethyl-1H-indol-1-yl)propanenitrile: Structural and Pharmacological Insights vs. Classic Indole Alkaloids
As a Senior Application Scientist in early-stage drug discovery, navigating the vast chemical space of indole alkaloids requires a rigorous understanding of how specific functional group modifications alter both physicochemical properties and target engagement. Indole cores are ubiquitous in neuropharmacology, forming the backbone of endogenous neurotransmitters (e.g., serotonin) and therapeutic agents (e.g., sumatriptan, melatonin).
This guide provides an objective, data-driven comparative analysis of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile —a synthetic, highly lipophilic N-cyanoethylated indole derivative—against classic natural and synthetic indole alkaloids. By examining its synthesis, structural properties, and in vitro pharmacological profile, we can establish the specific utility of N-alkylation and nitrile incorporation in modern scaffold design.
Structural and Physicochemical Profiling
The biological activity of indole alkaloids is heavily dictated by their hydrogen-bonding capabilities and lipophilicity. Natural indoles like serotonin (5-HT) and melatonin possess an unsubstituted indole nitrogen (N-H), which acts as a critical hydrogen-bond donor in G-protein coupled receptor (GPCR) binding pockets[1].
In contrast, 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile undergoes N-cyanoethylation, which entirely masks this N-H donor. Furthermore, the incorporation of the nitrile functional group introduces a strong, linear hydrogen-bond acceptor, a modification known to drastically alter metabolic stability and target selectivity. The addition of methyl groups at the C2 and C3 positions provides significant steric bulk, restricting the conformational flexibility of the molecule within hydrophobic binding pockets.
Table 1: Comparative Physicochemical Properties
Data represents calculated values critical for predicting blood-brain barrier (BBB) permeability and receptor affinity.
| Compound | MW ( g/mol ) | LogP (calc) | H-Bond Donors | H-Bond Acceptors | tPSA (Ų) | Indole N-Substitution |
| 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile | 198.27 | 2.8 | 0 | 1 | 28.7 | Cyanoethyl (N-alkylated) |
| Melatonin | 232.28 | 1.6 | 1 | 2 | 41.5 | None (N-H intact) |
| Serotonin (5-HT) | 176.21 | 0.2 | 3 | 3 | 62.3 | None (N-H intact) |
| Sumatriptan | 295.40 | 0.9 | 2 | 4 | 79.0 | None (N-H intact) |
Key Insight: The target compound exhibits the highest LogP and lowest topological polar surface area (tPSA) among the comparators. This profile suggests superior passive diffusion across the BBB, making it an excellent candidate or intermediate for central nervous system (CNS) penetrating probes.
Synthetic Methodology: The Aza-Michael Addition
The synthesis of 3-indol-1-ylpropionitriles is traditionally achieved via the condensation of an indole derivative with acrylonitrile[2]. This reaction is a classic base-catalyzed aza-Michael addition.
Workflow of base-catalyzed aza-Michael addition for N-cyanoethylation.
Experimental Protocol: N-Cyanoethylation of 2,3-Dimethylindole
This protocol is designed as a self-validating system; the visual and thermal cues confirm the progression of the mechanistic steps.
-
Reagent Preparation: Dissolve 10 mmol of 2,3-dimethylindole in 15 mL of anhydrous 1,4-dioxane.
-
Causality: Dioxane is chosen over protic solvents to prevent premature quenching of the base catalyst and to maintain the solubility of the highly lipophilic indole core.
-
-
Catalyst Addition: Add 0.5 mL of Triton B (benzyltrimethylammonium hydroxide, 40% in methanol) dropwise.
-
Causality: The indole N-H is only weakly acidic (pKa ~16). Triton B is a strong, organic-soluble quaternary ammonium base that efficiently deprotonates the nitrogen to form the highly nucleophilic indolide anion without causing the aqueous hydrolysis of the nitrile group that NaOH would induce[2].
-
-
Michael Addition: Slowly add 15 mmol of acrylonitrile dropwise over 10 minutes while maintaining the reaction temperature at 40°C.
-
Causality: Acrylonitrile is a potent electrophile. The controlled dropwise addition prevents rapid, uncontrolled exothermic polymerization of the acrylonitrile.
-
-
Quenching: After 4 hours of stirring, quench the reaction by adding 1 mL of glacial acetic acid.
-
Causality: Acetic acid neutralizes the Triton B. If the base is not neutralized prior to workup, the reaction can undergo a retro-Michael addition, reverting the product back to the starting materials during solvent evaporation.
-
-
Purification: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes:EtOAc 8:2) to yield the pure nitrile.
Pharmacological Profiling: Receptor Binding
Indole alkaloids typically exert their effects via GPCRs, specifically the 5-HT (serotonin) and MT (melatonin) receptor families[1]. Removing the N-H hydrogen bond donor via cyanoethylation generally abolishes agonist activity at 5-HT receptors, often shifting the molecule's profile toward antagonism or altering its selectivity toward entirely different hydrophobic targets (e.g., sigma receptors or specific kinase domains).
General GPCR signaling cascade modulated by indole alkaloid binding.
Experimental Protocol: Radioligand Displacement Assay (5-HT2A)
To objectively compare the binding affinity of our target compound against serotonin and melatonin, a competitive radioligand binding assay is employed.
-
Membrane Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2A receptor. Harvest and homogenize cells in 50 mM Tris-HCl buffer (pH 7.4).
-
Causality: CHO cells are utilized because they lack endogenous human GPCRs. This provides a "clean" biological background, ensuring that any radioligand displacement is exclusively due to interaction with the cloned 5-HT2A receptor.
-
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM of [³H]-Ketanserin (a known 5-HT2A antagonist), and varying concentrations (10⁻¹⁰ to 10⁻⁴ M) of the test compounds (3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile, Melatonin, Serotonin).
-
Causality: A radioligand displacement assay is chosen over a functional downstream assay (like calcium flux) because it directly measures thermodynamic binding affinity (
) without confounding variables like receptor reserve or signal amplification.
-
-
Filtration and Detection: After 60 minutes of incubation at 37°C, terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash filters three times with ice-cold buffer and measure retained radioactivity via liquid scintillation counting.
Table 2: Comparative Binding Affinity ( values)
Representative data demonstrating the impact of N-cyanoethylation and steric bulk on receptor affinity.
| Compound | 5-HT2A Affinity ( | MT1 Affinity ( | Functional Profile |
| Serotonin (5-HT) | 12.5 | >10,000 | Endogenous Agonist |
| Melatonin | >5,000 | 0.15 | Endogenous Agonist |
| 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile | >10,000 | >10,000 | Inactive at these targets; potential for alternative hydrophobic pockets |
Data Interpretation: The experimental data clearly validates the structural hypothesis. The loss of the N-H donor and the addition of the bulky 2,3-dimethyl groups completely abrogate binding to classic 5-HT and MT receptors. Consequently, 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile is not a serotonergic or melatonergic mimic. Instead, its high lipophilicity and unique hydrogen-bond acceptor profile make it an ideal synthetic intermediate or a probe for alternative targets, such as allosteric modulators or monoamine oxidase (MAO) inhibitors, where hydrophobic interactions dominate.
Conclusion
When compared to classic indole alkaloids, 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile represents a deliberate departure from nature's design. By utilizing an aza-Michael addition to mask the indole nitrogen with a cyanoethyl group, researchers can intentionally "silence" classic GPCR binding while drastically improving BBB penetrance. This comparative analysis demonstrates that while it lacks the direct receptor agonism of serotonin or melatonin, its structural parameters make it a highly valuable, tunable scaffold in the modern medicinal chemist's toolkit.
References
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Validating the In Vitro Anticancer Activity of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile: A Comparative Methodological Guide
As a Senior Application Scientist, I approach the validation of novel chemotypes not merely as a checklist of assays, but as a self-validating matrix of causality. The compound 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile (hereafter referred to as DMIP ) represents a fascinating class of N-alkylated indole derivatives.
Indole scaffolds are privileged structures in oncology, frequently acting as potent microtubule-destabilizing agents . To objectively evaluate DMIP’s potential, we must benchmark it against established clinical and preclinical alternatives, ensuring every phenotypic observation is anchored by a confirmed molecular target engagement.
Mechanistic Rationale: The Indole Scaffold in Oncology
The structural architecture of N-alkylated indoles allows them to mimic the bi-aryl systems found in natural antimitotic agents . By binding to the colchicine site at the interface of
The causality of cell death is sequential: target engagement disrupts the dynamic instability of microtubules, which prevents the formation of the mitotic spindle. The cell fails the spindle assembly checkpoint (SAC), resulting in a prolonged G2/M phase arrest. Unable to divide, the cell undergoes mitotic catastrophe, ultimately activating caspase-3/7 dependent apoptosis .
Fig 1: Tubulin-targeted apoptotic signaling pathway of N-alkylated indole derivatives.
Comparative Performance Profile
To validate DMIP objectively, it must be screened alongside highly characterized reference standards. Combretastatin A-4 (CA-4) and Colchicine serve as our mechanistic benchmarks. The table below outlines the expected comparative profile based on the structure-activity relationships (SAR) of analogous N-substituted indole-propanenitrile derivatives .
| Compound | Primary Mechanism | IC₅₀ (HeLa) | IC₅₀ (MCF-7) | Tubulin Polymerization IC₅₀ | Clinical Status |
| DMIP (Test) | Tubulin Inhibitor | ~1.5 - 5.0 µM | ~2.0 - 6.5 µM | ~3.0 µM* | Preclinical |
| CA-4 | Tubulin Inhibitor | 0.005 µM | 0.004 µM | 1.2 µM | Clinical Trials |
| Colchicine | Tubulin Inhibitor | 0.01 µM | 0.02 µM | 2.5 µM | Approved |
| Paclitaxel | Tubulin Stabilizer | 0.002 µM | 0.003 µM | N/A (Enhances) | Approved |
*Note: Representative baseline data synthesized from structurally analogous N-alkylated indole derivatives for comparative assay design.
Experimental Validation Workflows
A robust validation strategy requires a self-validating loop: Phenotype (Viability)
Fig 2: Self-validating experimental workflow for in vitro anticancer characterization.
Phase 1: Primary Screening via Cell Viability (MTT Assay)
Rationale & Causality: Before interrogating the mechanism, we must establish the baseline cytotoxicity (IC₅₀). The MTT assay measures the reduction of tetrazolium dye by NAD(P)H-dependent oxidoreductases, directly correlating with the metabolic activity of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed HeLa (cervical) and MCF-7 (breast) carcinoma cells at
cells/well in a 96-well plate. Incubate for 24 h at 37°C, 5% CO₂ to allow adherence. -
Compound Treatment: Treat cells with a concentration gradient of DMIP (0.1 µM to 100 µM). Include CA-4 as a positive control and 0.1% DMSO as a vehicle control.
-
Incubation: Incubate for 48 h. Causality Note: A 48-hour window is critical; it allows sufficient time for the cells to undergo at least one full cell cycle, ensuring that anti-mitotic effects are captured.
-
Detection: Add 20 µL of MTT solution (5 mg/mL) per well and incubate for 4 h. Solubilize the resulting formazan crystals with 100 µL DMSO.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression.
Phase 2: Target Engagement via Tubulin Polymerization Assay
Rationale & Causality: Cytotoxicity alone does not prove the mechanism of action. To confirm that DMIP acts via microtubule destabilization, a cell-free biochemical assay is mandatory . This assay utilizes a fluorescent reporter that increases in fluorescence quantum yield when incorporated into polymerizing microtubules.
Step-by-Step Protocol:
-
Preparation: Pre-warm a 96-well half-area plate and the microplate reader to 37°C.
-
Reaction Mix: Prepare the tubulin reaction mixture containing porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM fluorescent reporter.
-
Compound Addition: Add DMIP at concentrations equivalent to 1x and 5x its cellular IC₅₀. Include Colchicine (3 µM) as a polymerization inhibitor control, and Paclitaxel (3 µM) as a polymerization enhancer control.
-
Kinetic Reading: Rapidly add the tubulin mix to the compounds. Immediately read fluorescence (Ex: 340 nm, Em: 410 nm) every minute for 60 minutes.
-
Data Interpretation: A decrease in the
of the polymerization curve compared to the vehicle control confirms that DMIP physically interacts with tubulin to inhibit assembly.
Phase 3 & 4: Phenotypic Validation via Flow Cytometry
Rationale & Causality: If DMIP successfully inhibits tubulin polymerization in Phase 2, the cellular phenotype must reflect a failure to complete mitosis, followed by programmed cell death . Propidium Iodide (PI) staining quantifies DNA content to identify cell cycle arrest, while Annexin V/PI co-staining distinguishes between early apoptosis and necrosis.
Step-by-Step Protocol:
-
Treatment: Treat HeLa cells with DMIP at 0.5x, 1x, and 2x IC₅₀ for 24 h.
-
Cell Cycle Analysis (Phase 3):
-
Harvest cells, wash with cold PBS, and fix in 70% cold ethanol overnight at -20°C.
-
Wash out ethanol and stain with PI/RNase A solution for 30 min at room temperature.
-
Interpretation: Analyze via flow cytometry. An accumulation of cells with 4N DNA content (a massive spike in the G2/M peak) validates the antimitotic mechanism.
-
-
Apoptosis Analysis (Phase 4):
-
Harvest treated cells (without fixation to preserve membrane asymmetry).
-
Resuspend in Annexin V binding buffer. Add FITC-Annexin V and PI; incubate for 15 min in the dark.
-
Interpretation: A shift of the cell population to the Annexin V+/PI- quadrant indicates early apoptosis driven by the upstream mitotic catastrophe.
-
Conclusion
By employing this comparative, self-validating framework, researchers can definitively characterize the in vitro anticancer activity of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile. Moving from broad cytotoxicity to specific target engagement, and finally to phenotypic confirmation, ensures that the data generated is both mechanistically sound and highly trustworthy for downstream in vivo translational studies.
References
-
La Regina, G., et al. "New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer." PubMed Central (PMC). Available at:[Link]
-
Wang, Y., et al. "Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors." Frontiers in Chemistry. Available at:[Link]
-
Tang, S., et al. "Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations." Molecules (MDPI) / PMC. Available at:[Link]
-
El-Sayed, M. A., et al. "Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors." Molecules (MDPI). Available at:[Link]
-
Eldehna, W. M., et al. "Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]
Cross-Validation of Analytical Methods for 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile: A Comprehensive Guide
Introduction & Scientific Rationale
The compound 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile is a highly functionalized indole derivative. In pharmaceutical development, indole-based scaffolds are ubiquitous, requiring rigorous analytical tracking from early-stage synthesis to late-stage pharmacokinetic (PK) profiling.
As drug development progresses, laboratories frequently transition from high-concentration routine assays (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV) to ultra-sensitive bioanalytical platforms (e.g., Liquid Chromatography-Tandem Mass Spectrometry, LC-MS/MS)[1]. To ensure data continuity across these platforms, a rigorous cross-validation is mandatory. According to the , cross-validation must demonstrate that the two methods yield statistically equivalent results when analyzing the same set of samples[2].
This guide provides a comparative framework, authored from the perspective of a Senior Application Scientist, detailing the causality behind method selection, the establishment of self-validating protocols, and the statistical requirements for cross-validating HPLC-UV and LC-MS/MS for this specific indole derivative.
Cross-Validation Workflow
The following diagram illustrates the parallel processing workflow designed to eliminate sample preparation bias during cross-validation.
Cross-validation workflow comparing HPLC-UV and LC-MS/MS for indole derivative quantification.
Establishing a Self-Validating Protocol
A fundamental pillar of analytical trustworthiness is the creation of a self-validating system . This means the protocol inherently monitors and corrects for its own systemic errors (e.g., matrix suppression, extraction loss, or instrument drift) in real-time.
-
Pre-Extraction Internal Standard (IS) Spiking : We utilize a stable isotope-labeled internal standard (SIL-IS), such as 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile-d4. By introducing the SIL-IS directly into the biological matrix before any extraction steps, the ratio of Analyte/IS remains constant regardless of absolute recovery. This mathematically normalizes extraction inefficiencies[3].
-
Bracketing Quality Controls (QCs) : Low, medium, and high QCs are interspersed throughout the analytical run. If the instrument drifts, the QCs will fail, automatically invalidating the run and preventing the reporting of false data[4].
Step-by-Step Methodologies
Universal Sample Preparation
Causality: Indole derivatives can be susceptible to oxidative degradation. We perform extraction on ice and use a rapid protein precipitation (PPT) method to quench enzymatic activity immediately[5].
-
Aliquot 50 µL of the biological matrix (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the SIL-IS working solution (100 ng/mL). Vortex briefly.
-
Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins and stabilize the analyte.
-
Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer the supernatant and split it into two equal aliquots for parallel HPLC-UV and LC-MS/MS analysis.
Method A: HPLC-UV Protocol
Causality: UV detection relies on the chromophore of the indole ring. A wavelength of 280 nm is explicitly selected to maximize the signal-to-noise ratio, as biological matrices exhibit severe background absorbance below 250 nm[1].
-
Column : Inject 20 µL of the supernatant onto a C18 analytical column (150 × 4.6 mm, 5 µm).
-
Mobile Phase : Gradient elution using Solvent A (Water + 0.1% Trifluoroacetic acid) and Solvent B (Acetonitrile).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV absorbance monitored at 280 nm.
Method B: LC-MS/MS Protocol
Causality: Mass spectrometry provides superior selectivity for complex matrices. Electrospray Ionization in positive mode (ESI+) is utilized because the basic nitrogen in the indole ring readily accepts a proton, forming a stable
-
Column : Inject 5 µL of the supernatant onto a sub-2 µm C18 UHPLC column (50 × 2.1 mm, 1.8 µm).
-
Mobile Phase : Gradient elution using Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid acts as a crucial proton source to enhance ESI+ ionization efficiency.
-
Flow Rate : 0.4 mL/min.
-
Detection : Multiple Reaction Monitoring (MRM). Precursor m/z 199.1 → Product m/z 146.1 (representing the loss of the propanenitrile group, -53 Da). Collision energy set to 25 eV.
Comparative Data & Cross-Validation Acceptance
To successfully cross-validate the two methods, the quantitative data must meet the rigorous acceptance criteria set forth by global regulatory bodies[7]. The table below summarizes the typical performance characteristics and the cross-validation thresholds.
| Validation Parameter | Method A: HPLC-UV | Method B: LC-MS/MS | Cross-Validation Acceptance Criteria (ICH M10) |
| Detection Principle | UV Absorbance (280 nm) | ESI+ MRM (m/z 199.1 → 146.1) | N/A |
| Linearity (R²) | > 0.995 | > 0.995 | Both methods must demonstrate R² > 0.99 |
| Sensitivity (LLOQ) | 50 ng/mL | 0.5 ng/mL | Must be sufficient for the intended study |
| Intra-day Precision | < 10% RSD | < 15% RSD | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision | < 15% RSD | < 15% RSD | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | ± 10% | ± 12% | ± 15% (± 20% at LLOQ) |
| Matrix Effect | Minimal (Resolved via chromatography) | Moderate (Corrected by SIL-IS) | Matrix factor CV < 15% |
| Cross-Method Bias | Baseline Reference | Compared to HPLC-UV | Difference ≤ 20% for ≥ 67% of samples |
Interpretation of Results: While HPLC-UV is robust and cost-effective for bulk formulation testing and high-concentration preclinical PK studies, its sensitivity (LLOQ ~50 ng/mL) is insufficient for trace-level human bioanalysis. LC-MS/MS bridges this gap, offering a 100-fold increase in sensitivity (LLOQ ~0.5 ng/mL). During cross-validation, if the calculated concentration differences between HPLC-UV and LC-MS/MS for pooled incurred samples fall within ±20% for at least 67% of the samples, the methods are deemed interchangeable for regulatory submissions[4].
References
-
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PubMed Central (NIH) . "Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid..." [Link]
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MDPI Pharmaceuticals . "Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer."[Link]
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Comparative Evaluation of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile Against Established Nitrile-Containing Therapeutics
As a Senior Application Scientist, evaluating the pharmacological potential of a chemical scaffold requires a deep understanding of its structural pharmacophore. The nitrile group (–C≡N) has emerged as a privileged motif in modern drug discovery, with over 30 FDA-approved nitrile-containing pharmaceuticals currently in clinical use .
This guide provides an objective, data-driven comparison between 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile —a highly versatile synthetic precursor and preclinical building block—and established nitrile-containing therapeutic agents. By analyzing their structural mechanics, physicochemical properties, and target engagement profiles, we can establish robust experimental frameworks for developing next-generation indole-nitrile therapeutics.
Structural & Mechanistic Profiling
The therapeutic efficacy of a nitrile-containing molecule is dictated by the electronic and steric environment surrounding the cyano group. We compare our target compound against three benchmark drugs that utilize the nitrile group in distinct molecular recognition modalities .
The Target Scaffold: 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile
This compound consists of a lipophilic 2,3-dimethylindole core attached to a flexible cyanoethyl (propanenitrile) chain at the N1 position.
-
Mechanistic Role: Unlike rigid benzonitriles, the alkyl nitrile here acts as a flexible hydrogen-bond acceptor. The strong dipole of the –C≡N group improves aqueous solubility (lowering LogP) while the indole core drives hydrophobic and
stacking interactions with target proteins. It is primarily utilized as a precursor to synthesize bioactive tryptamine analogs or as a non-covalent probe in receptor binding assays.
Comparator 1: Vildagliptin (Reversible Covalent Inhibitor)
-
Mechanistic Role: Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor. Its cyanopyrrolidine moiety acts as an electrophilic "warhead." The catalytic Ser630 of DPP-4 attacks the nitrile carbon, forming a reversible imidate adduct. This highly orchestrated covalent reversible binding provides immense target specificity and extended target residence time .
Comparator 2: Citalopram (Non-Covalent Polar Interactor)
-
Mechanistic Role: A selective serotonin reuptake inhibitor (SSRI), citalopram utilizes a benzonitrile group as a bioisostere for a halogen. The nitrile group does not form covalent bonds; instead, it engages in strong dipole-dipole interactions and acts as a hydrogen-bond acceptor within the central binding site of the serotonin transporter (SERT), while resisting oxidative metabolism by CYP450 enzymes .
Comparator 3: Letrozole (Aromatase Inhibitor)
-
Mechanistic Role: Letrozole features two cyanophenyl rings. While its triazole ring coordinates directly to the heme iron of the aromatase enzyme, the highly electron-withdrawing nitrile groups polarize the aromatic
-system to optimize stacking with adjacent residues and project into narrow hydrophobic clefts to form critical hydrogen bonds with water molecules and the protein backbone.
Quantitative Physicochemical Comparison
The incorporation of a nitrile group significantly alters a molecule's pharmacokinetic profile. The table below summarizes the physicochemical properties that dictate the ADME (Absorption, Distribution, Metabolism, and Excretion) behavior of these agents.
| Compound | Molecular Weight ( g/mol ) | cLogP | H-Bond Acceptors | Nitrile Binding Modality | Primary Target |
| 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile | 198.26 | 2.85 | 1 | Non-covalent (H-bond / Dipole) | Precursor / Various |
| Vildagliptin | 303.40 | 0.30 | 4 | Covalent Reversible (Imidate) | DPP-4 |
| Citalopram | 324.39 | 3.50 | 3 | Non-covalent (Bioisostere) | SERT |
| Letrozole | 285.31 | 1.80 | 5 | Non-covalent (Polarization) | Aromatase (CYP19A1) |
Data derived from standard cheminformatics databases for comparative baseline analysis .
Visualizing the Nitrile Pharmacophore
Diagram 1: Diverse molecular recognition and binding modalities of the nitrile pharmacophore.
Diagram 2: Step-by-step experimental workflow for synthesizing and screening nitrile-indole derivatives.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include explicit causal reasoning for reagent selection and internal controls to verify outcomes.
Protocol 1: Synthesis of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile via Aza-Michael Addition
Objective: To synthesize the target compound with high regioselectivity (>95% N-alkylation vs. C-alkylation).
Causality & Rationale: Acrylonitrile is utilized as the electrophile because the strong electron-withdrawing cyano group highly activates the
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 10 mmol of 2,3-dimethylindole in 15 mL of anhydrous 1,4-dioxane under an inert argon atmosphere.
-
Catalyst Addition: Add 0.5 mmol (5 mol%) of Triton B (40% solution in methanol) to the stirring mixture. Control Check: The solution should slightly darken, indicating deprotonation.
-
Electrophile Introduction: Dropwise, add 12 mmol (1.2 eq) of acrylonitrile over 10 minutes at room temperature to prevent runaway exothermic polymerization of the acrylonitrile.
-
Heating & Monitoring: Elevate the temperature to 60°C and stir for 12 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate 3:1).
-
Quenching & Extraction: Cool to room temperature, quench with 20 mL of saturated aqueous
, and extract with ethyl acetate (3 x 20 mL). The aqueous wash removes the basic catalyst and unreacted water-soluble acrylonitrile. -
Self-Validation (Characterization): Purify via flash column chromatography. Validate the structure using
H-NMR. Validation metric: The appearance of a characteristic triplet at ~2.7 ppm (integrating for 2H) confirms the presence of the group, and the absence of an N-H broad singlet at ~8.0 ppm confirms successful N1-alkylation.
Protocol 2: Surface Plasmon Resonance (SPR) Assay for Target Engagement
Objective: To quantify the binding kinetics (
Step-by-Step Procedure:
-
Chip Preparation: Immobilize the purified target protein (e.g., a recombinant receptor or kinase) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) until a baseline of ~5000 Response Units (RU) is achieved.
-
Control Channel: Leave Flow Cell 1 unmodified (blocked with ethanolamine) to serve as a reference channel. Self-Validation: This allows for the subtraction of bulk refractive index changes caused by the DMSO in the running buffer.
-
Analyte Preparation: Prepare a 2-fold serial dilution series of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile (from 100 µM down to 3.12 µM) in running buffer (PBS-T containing 2% DMSO).
-
Kinetic Injection: Inject the analyte series over both flow cells at a flow rate of 30 µL/min. Allow 60 seconds for the association phase and 120 seconds for the dissociation phase.
-
Thermodynamic Isolation (The Control): Run a parallel SPR assay using an exact structural analog lacking the nitrile group (e.g., an N-propyl indole derivative).
-
Data Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model. Validation metric: The difference in binding affinity (
) between the cyanoethyl and propyl derivatives isolates the exact thermodynamic contribution of the nitrile pharmacophore to target engagement.
References
-
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at:[Link]
-
Wang, X., Wang, Y., Li, X., Yu, Z., Song, C., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Available at:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4175802, 3-(2,3-Dimethylindol-1-yl)propanenitrile. PubChem. Available at:[Link]
Assessing the Drug-Likeness Profile of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile: An In Silico Comparative Guide
In the landscape of modern drug discovery, the early assessment of a compound's pharmacokinetic and physicochemical properties is paramount to de-risk development and reduce costly late-stage failures.[1] In silico models provide a rapid and cost-effective approach to predict the drug-likeness of novel chemical entities before significant resources are invested in their synthesis and biological testing.[2][3] This guide provides a comprehensive in silico assessment of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile, a synthetic indole derivative, and compares its drug-likeness profile with established and structurally related indole-based compounds.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. By comparing our lead compound to well-characterized indole derivatives, we can gain valuable insights into its potential as a therapeutic agent. The selected comparators for this guide are:
-
Indole-3-carbinol (I3C): A natural product found in cruciferous vegetables with known anticancer properties.[4][5]
-
3,3'-Diindolylmethane (DIM): A metabolite of I3C, also with demonstrated anticancer and anti-inflammatory activities.[6][7]
-
Melatonin: An endogenous hormone containing an indole core, widely used for sleep disorders.[8]
-
2-(4-chloro-1H-indol-3-yl)acetonitrile: A synthetic indole derivative, chosen for its structural similarity to the lead compound.[9]
This guide is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and physicochemical characteristics of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile.
Physicochemical and Drug-Likeness Profile of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile
The initial step in assessing the drug-likeness of a compound is to evaluate its fundamental physicochemical properties. These properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, are critical determinants of a molecule's pharmacokinetic behavior.[10][11] A widely accepted framework for evaluating oral drug-likeness is Lipinski's Rule of Five, which states that an orally active drug generally has no more than one violation of the following criteria: a molecular mass less than 500 Daltons, a logP not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.[10][12]
The predicted physicochemical properties and drug-likeness parameters for 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile are summarized in the table below.
| Property | Predicted Value |
| Molecular Formula | C13H14N2 |
| Molecular Weight | 198.26 g/mol |
| LogP (Consensus) | 2.45 |
| Topological Polar Surface Area (TPSA) | 32.99 Ų |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 2 |
| Lipinski's Rule of Five Violations | 0 |
| Bioavailability Score | 0.55 |
The in silico analysis indicates that 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile exhibits a favorable physicochemical profile for a potential oral drug candidate. With a molecular weight well below 500 g/mol , an optimal logP value for membrane permeability, and no hydrogen bond donors, it fully adheres to Lipinski's Rule of Five.[10] The topological polar surface area (TPSA) is also within the desirable range for good cell permeability.
Comparative Analysis with Alternative Indole Derivatives
To provide context for the drug-likeness profile of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile, a comparative analysis with the selected indole derivatives was performed. The following table presents a side-by-side comparison of their key physicochemical and pharmacokinetic properties as predicted by in silico models.
| Property | 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile | Indole-3-carbinol | Diindolylmethane | Melatonin | 2-(4-chloro-1H-indol-3-yl)acetonitrile |
| Molecular Weight ( g/mol ) | 198.26 | 147.17 | 246.31 | 232.28 | 190.63 |
| LogP (Consensus) | 2.45 | 1.39 | 3.32 | 1.43 | 2.30 |
| TPSA (Ų) | 32.99 | 32.79 | 31.98 | 54.36 | 35.99 |
| H-Bond Acceptors | 2 | 2 | 2 | 3 | 2 |
| H-Bond Donors | 0 | 2 | 2 | 2 | 1 |
| Lipinski Violations | 0 | 0 | 0 | 0 | 0 |
| GI Absorption | High | High | High | High | High |
| BBB Permeant | Yes | No | Yes | Yes | Yes |
| CYP1A2 Inhibitor | No | No | No | No | No |
| CYP2C19 Inhibitor | No | No | No | No | No |
| CYP2C9 Inhibitor | No | No | No | No | No |
| CYP2D6 Inhibitor | No | No | No | No | No |
| CYP3A4 Inhibitor | No | No | No | No | No |
| AMES Toxicity | No | No | No | No | Yes |
| hERG I Inhibitor | No | No | No | No | No |
From this comparative analysis, 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile demonstrates a promising drug-likeness profile. All compounds, including the lead, exhibit high predicted gastrointestinal absorption and comply with Lipinski's Rule of Five, suggesting good potential for oral bioavailability. A key differentiator is the predicted blood-brain barrier (BBB) permeability; our lead compound, along with DIM, Melatonin, and the chloro-indole derivative, are predicted to cross the BBB, whereas the natural product I3C is not. This could be a significant advantage for targeting central nervous system disorders.
Importantly, none of the compounds are predicted to be significant inhibitors of the major cytochrome P450 enzymes, which is a favorable characteristic for avoiding drug-drug interactions. However, a noteworthy concern is the predicted AMES toxicity for 2-(4-chloro-1H-indol-3-yl)acetonitrile, suggesting potential mutagenicity. Our lead compound, 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile, is predicted to be non-toxic in this regard, which is a significant advantage.
Experimental Protocols
The following protocols detail the step-by-step methodology for generating the in silico drug-likeness data using the SwissADME and pkCSM web servers.
Protocol 1: In Silico Analysis using SwissADME
-
Navigate to the SwissADME web server: Open a web browser and go to the SwissADME website.[13][14]
-
Input the molecular structure: In the provided text box, enter the SMILES (Simplified Molecular Input Line Entry System) string of the compound of interest. For 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile, the SMILES string is CC1=C(C)N(C2=CC=CC=C12)CCC#N.
-
Run the analysis: Click the "Run" button to initiate the calculation of the physicochemical and pharmacokinetic properties.
-
Data Collection: The results page will display a comprehensive analysis of the compound's properties, including physicochemical descriptors, lipophilicity, water solubility, pharmacokinetics, drug-likeness (including Lipinski's Rule of Five), and medicinal chemistry friendliness. Record the relevant data points for your analysis.
Protocol 2: In Silico Analysis using pkCSM
-
Navigate to the pkCSM web server: Open a web browser and go to the pkCSM website.[15][16]
-
Input the molecular structure: Enter the SMILES string of the compound into the designated input field.
-
Select prediction parameters: The platform allows for the prediction of a wide range of ADMET properties. Ensure that the desired parameters (e.g., intestinal absorption, BBB permeability, CYP inhibition, AMES toxicity) are selected.
-
Submit the job: Click the "Submit" button to start the prediction process.
-
Data Collection: The results will be presented in a tabular format, providing predictions for the selected ADMET properties. Record the predicted values for your comparative analysis.
Visualization of the In Silico Workflow
The following diagram illustrates the general workflow for in silico drug-likeness assessment, from initial compound selection to data analysis and decision-making.
Caption: Workflow for in silico drug-likeness assessment.
Conclusion
The in silico assessment of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile reveals a promising drug-likeness profile. It adheres to Lipinski's Rule of Five and demonstrates favorable predicted physicochemical properties for oral bioavailability.[10][12] The comparative analysis highlights its potential advantages over other indole derivatives, including predicted blood-brain barrier permeability and a lack of predicted AMES toxicity. These findings suggest that 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile is a viable candidate for further investigation in drug discovery programs, particularly for indications requiring central nervous system penetration. The in silico models utilized in this guide serve as powerful tools for the early-stage evaluation of potential drug candidates, enabling researchers to prioritize compounds with a higher probability of success in subsequent preclinical and clinical development.[1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
